5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Description
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSHCGCQPCGLA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855645 | |
| Record name | (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310888-07-4 | |
| Record name | (2S)-5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and its Flavone Analogue
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information regarding the natural sources or isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . The information presented herein pertains to the closely related flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone . The structural difference between a flavanone and a flavone lies in the saturation of the C2-C3 bond in the C-ring, which is a single bond in flavanones and a double bond in flavones. This distinction is crucial for molecular interactions and biological activity.
Introduction to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a methylated flavonoid that has been identified in several plant species. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants, known for their wide range of biological activities. The specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone is critical to its chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the known natural sources of this flavone and a generalized methodology for its isolation and characterization.
Natural Sources
The documented natural occurrences of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone are summarized in the table below. The primary sources identified belong to the Asteraceae and Rubiaceae families.
| Plant Species | Family | Plant Part | Reference |
| Artemisia argyi | Asteraceae | Foliar | [1] |
| Artemisia frigida | Asteraceae | Not Specified | [2] |
| Artemisia herba-alba | Asteraceae | Not Specified | [3] |
| Crossostephium chinense | Asteraceae | Foliar | [1] |
| Eupatorium capillifolium | Asteraceae | Not Specified | [1] |
| Gardenia sootepensis | Rubiaceae | Not Specified | [3] |
Generalized Experimental Protocol for Isolation
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., leaves, aerial parts) in a well-ventilated area, shielded from direct sunlight.
-
Once thoroughly dried, grind the material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Maceration: Submerge the powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio. Allow to stand for 72 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
3. Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in a 9:1 methanol/water (v/v) solution.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition with n-hexane to remove non-polar compounds such as lipids and chlorophyll.
-
Next, partition the aqueous-methanolic phase with dichloromethane.
-
Finally, partition with ethyl acetate. Flavonoids are typically enriched in the ethyl acetate fraction.
-
-
Concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Column Chromatography:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography:
-
Pool the fractions containing the target compound, as identified by TLC.
-
Further purify these combined fractions using pTLC with an appropriate solvent system or by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
5. Structure Elucidation:
-
The purity and structure of the isolated compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) to determine the precise chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the flavone skeleton.
-
Visualizations
Caption: Structural difference between a flavanone and a flavone.
Caption: Generalized workflow for flavonoid isolation from plants.
References
In-Depth Technical Guide to the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a substituted flavanone with potential applications in drug development and scientific research. Drawing from established knowledge of flavonoid biosynthesis, this document outlines the probable enzymatic steps, key enzymes, and their characteristics. It also presents relevant quantitative data and detailed experimental protocols to facilitate further investigation into this and structurally related compounds.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed from the general phenylpropanoid pathway, starting with the common flavanone precursor, naringenin. The pathway involves a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. The precise order of these steps can vary depending on the substrate specificity of the enzymes present in the producing organism. A plausible pathway is illustrated below, involving sequential modifications of the flavanone core.
Two potential routes diverging from the intermediate 5,7,3',4'-tetrahydroxyflavanone (eriodictyol) are proposed, highlighting the flexibility of the biosynthetic machinery.
Key Enzymes and Quantitative Data
The biosynthesis of the target flavanone likely involves several classes of enzymes, primarily flavonoid hydroxylases and O-methyltransferases. Below is a summary of the characteristics of these enzyme types, with available quantitative data for representative members acting on relevant substrates.
| Enzyme Class | Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) or Vmax | Source Organism | Reference(s) |
| Hydroxylases | Flavonoid 3'-hydroxylase | F3'H | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin | 17.08 (Naringenin) | 0.98 pM·min-1 | Camellia sinensis | [1] |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Naringenin, Dihydrokaempferol | 5,7,3',4',5'-Pentahydroxyflavanone, Dihydromyricetin | 3.22 (Naringenin) | 124.49 pM·min-1·mg-1 | Camellia sinensis | [2][3] | |
| Flavonol 6-hydroxylase | F6H | Kaempferol, Quercetin | 6-Hydroxykaempferol, 6-Hydroxyquercetin | N/A | N/A | Chrysosplenium americanum | [4] | |
| O-Methyltransferases | Flavonoid 7-O-methyltransferase | F7OMT | Naringenin, Apigenin, Kaempferol, Quercetin | Sakuranetin, 7-O-methylapigenin, etc. | 13.40 (Naringenin) | 2.116 min-1 | Perilla frutescens | [5] |
| Flavonoid 4'-O-methyltransferase | F4'OMT | Kaempferol, other 4'-hydroxylated flavonoids | 4'-O-methylkaempferol, etc. | 1.7 (Kaempferol) | 95.2 µmol·min-1·mg-1 | Dianthus caryophyllus | [6] | |
| Flavonoid 3'-O-methyltransferase | F3'OMT | Luteolin, Quercetin | Chrysoeriol, 3-O-methylquercetin | 7.6 (Luteolin) | 0.034 s-1 | Citrus reticulata | [7] | |
| Flavonoid 6-O-methyltransferase | F6OMT | Scutellarein | 6-O-methylscutellarein | ~5 (Scutellarein) | ~0.05 s-1 | Ocimum basilicum | [8] |
Experimental Protocols
Heterologous Expression of Flavonoid Biosynthetic Enzymes
This protocol describes a general workflow for the expression of flavonoid hydroxylases (cytochrome P450 enzymes) and O-methyltransferases in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Methodology:
-
Gene Isolation and Cloning:
-
Isolate total RNA from a plant species known to produce polymethoxylated flavonoids.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the open reading frame of the target hydroxylase or O-methyltransferase gene using gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). For cytochrome P450 enzymes like F3'H and F3'5'H, co-expression with a cytochrome P450 reductase is often necessary for activity.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.
-
Grow the transformed cells in appropriate media to a target optical density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-25 °C) for several hours to overnight.
-
-
Protein Extraction and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells (e.g., by sonication or French press).
-
For hydroxylases, which are often membrane-bound, ultracentrifugation is required to isolate the microsomal fraction. Soluble O-methyltransferases will be in the supernatant after centrifugation.
-
If the protein is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA resin).
-
Analyze the purity of the protein by SDS-PAGE.
-
In Vitro Enzyme Assays
Flavonoid Hydroxylase Assay:
-
Reaction Mixture:
-
Tris-HCl or potassium phosphate buffer (50-100 mM, pH 7.0-7.5)
-
Purified enzyme (microsomal fraction or purified protein)
-
Flavanone substrate (e.g., naringenin, eriodictyol) dissolved in DMSO or methanol (final concentration typically 10-100 µM)
-
NADPH (1-2 mM)
-
-
Procedure:
-
Pre-incubate the reaction mixture (without NADPH) at the desired temperature (e.g., 30 °C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Extract the products with an organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
-
Flavonoid O-Methyltransferase Assay:
-
Reaction Mixture:
-
Tris-HCl or potassium phosphate buffer (50-100 mM, pH 7.5-8.5)
-
Purified OMT
-
Hydroxylated flavanone substrate (dissolved in DMSO or methanol, final concentration typically 10-100 µM)
-
S-adenosyl-L-methionine (SAM) as the methyl donor (typically 50-200 µM)
-
Dithiothreitol (DTT) (1-5 mM, optional, to maintain enzyme stability)
-
-
Procedure:
-
Combine the buffer, enzyme, and substrate and pre-incubate at the optimal temperature (e.g., 30-37 °C).
-
Start the reaction by adding SAM.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction as described for the hydroxylase assay.
-
Process the sample for analysis.
-
Product Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the substrates and products of the enzymatic reactions.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of two solvents is typically used, for example:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 20-40 minutes is common.
-
Detection: Flavonoids can be detected by their UV absorbance, typically in the range of 280-350 nm.
-
Quantification: The concentration of substrates and products can be determined by comparing their peak areas to those of authentic standards of known concentrations. If standards are unavailable, LC-MS can be used for product identification based on mass-to-charge ratio and fragmentation patterns.
Conclusion
The biosynthesis of this compound represents a complex interplay of hydroxylation and O-methylation reactions. While a definitive pathway has not been elucidated in a single organism, the information presented in this guide, based on the known activities of flavonoid-modifying enzymes, provides a strong foundation for future research. The detailed protocols and compiled quantitative data offer a practical starting point for researchers aiming to produce this and other polymethoxylated flavonoids, and to further unravel the intricacies of flavonoid biosynthesis. Such research is pivotal for the potential exploitation of these compounds in drug development and other biotechnological applications.
References
- 1. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
"Chemical structure and properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While specific experimental data for this compound is limited in current scientific literature, this guide synthesizes available information and draws comparisons with structurally similar flavonoids to offer insights for research and drug development. The guide covers the compound's chemical identity, physicochemical properties, and potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer activities. Furthermore, it outlines general experimental protocols for the isolation, synthesis, and analysis of flavanones, which can be adapted for this specific molecule.
Chemical Structure and Identity
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure is characterized by a C6-C3-C6 backbone, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). As a flavanone, the C ring is saturated at the C2-C3 position.
Chemical Structure:
(Note: A 2D chemical structure diagram would be ideally placed here. Due to current limitations, a simplified representation is provided.)
IUPAC Name: 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one
Molecular Formula: C₁₈H₁₈O₈
PubChem CID: 10713651
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available. The following table summarizes computed data and information for structurally related compounds.
| Property | Value | Source |
| Molecular Weight | 378.33 g/mol | Computed |
| Monoisotopic Mass | 378.095067 Da | Computed |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | Inferred from similar flavonoids |
| Appearance | Likely a crystalline or amorphous powder. | Inferred from similar flavonoids |
| ¹H-NMR Spectral Data | Not available for this specific compound. | - |
| ¹³C-NMR Spectral Data | Not available for this specific compound. | - |
| Mass Spectrometry | Not available for this specific compound. | - |
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is scarce, the activities of structurally similar flavonoids suggest potential therapeutic applications.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the aromatic rings are key to this activity.
Anti-inflammatory Activity
Many flavonoids exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Activity
Several flavonoids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The Akt/mTOR signaling pathway, which is crucial for cell survival and growth, is a common target for flavonoids.
Potential Signaling Pathway Involvement
Based on the activities of related flavonoids, this compound may modulate key cellular signaling pathways.
Experimental Protocols
The following are generalized protocols for the isolation, synthesis, and analysis of flavanones. These may serve as a starting point and would require optimization for this compound.
Isolation from Natural Sources
Flavonoids are typically isolated from plant material through a series of extraction and chromatographic steps.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
-
Column Chromatography: The fraction of interest is further purified using column chromatography on silica gel, eluting with a gradient of solvents.
-
Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure flavanone.
Chemical Synthesis
The synthesis of flavanones can be achieved through the cyclization of chalcones.
Methodology:
-
Chalcone Synthesis: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) to form a chalcone intermediate (Claisen-Schmidt condensation).
-
Flavanone Cyclization: The purified chalcone is then treated with an acid or base to induce intramolecular cyclization to the flavanone.
Analytical Methods
The identification and quantification of the flavanone can be performed using various analytical techniques.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is the most common method for the analysis of flavonoids. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the structural elucidation of the isolated compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Conclusion
This compound is a flavonoid with potential for further investigation in the fields of pharmacology and drug development. While specific experimental data on its properties and biological activities are currently limited, this guide provides a framework for future research based on the known characteristics of structurally related compounds. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for detailed biological evaluation and to elucidate its precise mechanisms of action.
The Biological Frontier of Polymethoxyflavonoids: A Technical Guide to Their Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavonoids (PMFs), a distinctive class of flavonoids characterized by multiple methoxy groups on their flavonoid backbone, have emerged as a focal point of intensive research due to their significant and varied biological activities.[1] Predominantly found in citrus peels, these compounds, including notable members such as nobiletin, tangeretin, and sinensetin, exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] This technical guide provides an in-depth exploration of the core biological activities of PMFs, with a focus on their anti-cancer, anti-inflammatory, and neuroprotective effects. We delve into the intricate signaling pathways they modulate, present quantitative data from key studies, and offer detailed experimental protocols to facilitate further research and development in this promising field.
Core Biological Activities and Mechanisms of Action
Polymethoxyflavonoids exert their biological effects through a multi-pronged approach, influencing a range of cellular processes from proliferation and inflammation to neuronal survival.[2][3] Their lipophilic nature allows for efficient passage across cellular membranes, enabling interaction with intracellular signaling cascades.
Anti-Cancer Activity
PMFs have demonstrated potent anti-cancer properties across various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][4][5]
Key Signaling Pathways in Anti-Cancer Activity:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation and is often dysregulated in cancer. Nobiletin, for instance, has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased viability and proliferation of cancer cells.[6][7] It can suppress this pathway by inhibiting Akt phosphorylation.[6][8] Tangeretin also downregulates the PI3K/Akt pathway, sensitizing cancer cells to cisplatin-induced apoptosis.[5][9]
-
JAK/STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and is implicated in cancer cell proliferation and survival. Tangeretin has been shown to inhibit the JAK/STAT signaling pathway, contributing to its anti-proliferative effects.[4][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide array of cellular processes. Nobiletin has been found to suppress the migration and invasion of cancer cells by inhibiting the ERK and JNK pathways.[6]
Quantitative Data on Anti-Cancer Activity of PMFs:
| PMF | Cancer Cell Line | Assay | Endpoint | Result (IC50) | Reference |
| Nobiletin | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 124.5 µM | [11] |
| Tangeretin | PC-3 (Prostate Cancer) | Cell Viability Assay | Cell Viability | ~75 µM | [9] |
| Tangeretin | LNCaP (Prostate Cancer) | Cell Viability Assay | Cell Viability | ~65 µM | [9] |
| Tangeretin | KB (Oral Cancer) | Apoptosis Assay | mRNA expression | Dose-dependent | [12] |
| Sinensetin | MDA-MB-435 (Breast Cancer) | [3H] Thymidine Uptake | Proliferation | Strong Inhibition | [3] |
| Sinensetin | MCF-7 (Breast Cancer) | [3H] Thymidine Uptake | Proliferation | Strong Inhibition | [3] |
| Sinensetin | HT-29 (Colon Cancer) | [3H] Thymidine Uptake | Proliferation | Moderate Inhibition | [3] |
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. PMFs exhibit potent anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key inflammatory signaling pathways.[13][14]
Key Signaling Pathways in Anti-Inflammatory Activity:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Nobiletin and tangeretin have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes like COX-2 and iNOS.[3][15] Sinensetin also inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB-α.[3][16]
-
MAPK Pathway: As in cancer, the MAPK pathway plays a crucial role in inflammation. Nobiletin has been demonstrated to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs, leading to a reduction in inflammatory responses.[17]
Quantitative Data on Anti-Inflammatory Activity of PMFs:
| PMF | Cell Line | Inflammatory Stimulus | Endpoint | Result (IC50) | Reference |
| Nobiletin | RAW 264.7 Macrophages | LPS | Nitric Oxide Production | - | [18] |
| Nobiletin | Human Synovial Fibroblasts | IL-1 | PGE2 Production | <64 µM | [19] |
| Sinensetin | J774 Murine Macrophages | LPS | TNF-α Production | 2.7 µM | [20][21] |
| Sinensetin | J774 Murine Macrophages | LPS | Nitric Oxide Production | 9.2 µM | [21] |
| Sinensetin | J774 Murine Macrophages | LPS | PGE2 Production | 2.7 µM | [21] |
Neuroprotective Activity
The ability of PMFs to cross the blood-brain barrier makes them promising candidates for the treatment of neurodegenerative diseases.[22] They exert neuroprotective effects through their anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][22]
Key Signaling Pathways in Neuroprotective Activity:
-
PI3K/Akt Pathway: This pathway is vital for neuronal survival. Nobiletin has been shown to activate the PI3K/Akt signaling pathway, which contributes to its neuroprotective effects against ischemia/reperfusion injury.[14]
-
CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and memory formation. Nobiletin has been found to enhance the PKA/ERK/CREB cascade, a key pathway for learning and memory.[16]
-
TLR4/NF-κB Pathway: Toll-like receptor 4 (TLR4) signaling is involved in neuroinflammation. Sinensetin has been shown to attenuate amyloid-beta-induced neurotoxicity by inhibiting the TLR4/NF-κB pathway.[16]
Quantitative Data on Neuroprotective Activity of PMFs:
| PMF | Cell Model | Neurotoxic Insult | Concentration | Outcome Measure | Result | Reference |
| Nobiletin | Primary Rat Neurons | Aβ (1-42) | 50 µM | Cell Viability | Increased to 81.4% | [22] |
| Nobiletin | Primary Rat Cortical Neurons | Rotenone (0.5 µM) | 30 µM | Neuronal Viability | Significantly restored viability | [22] |
| Nobiletin | HT22 Cells | H₂O₂ (250 µM) | 50 µM | Cell Viability | Increased to 97.02% | [22] |
| Tangeretin | Primary Rat Neurons | Aβ (1-42) | 25 µM | Cell Viability | - | [22] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the biological activities of PMFs.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[23]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[24]
-
Treatment: Remove the old media and add 100 µL of media containing the desired concentrations of the PMF. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS.[26] Dilute the stock solution in culture medium to a final concentration of 0.5 mg/mL. Remove the treatment media and add 100 µL of the MTT working solution to each well. Incubate for 1.5 to 4 hours at 37°C.[24][25]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26] Read the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[24][26]
Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a simple and widely used method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a stable, colored azo compound.[5] The intensity of the purple color is directly proportional to the nitrite concentration.[5]
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment with PMFs and inflammatory stimuli (e.g., LPS).
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: In a 96-well plate, add 50-150 µL of cell culture supernatant or standard.[4][13] Add 20-50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.[8][13]
-
Incubation: Incubate the plate at room temperature or 37°C for 10-15 minutes, protected from light.[4][13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][13] The concentration of nitrite in the samples is determined by comparison with the standard curve.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[6]
Procedure:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[6]
-
Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for at least 1 hour.[27]
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples to the wells. Incubate for 2 hours at room temperature.[28]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[6][28]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[28]
-
Substrate Addition and Color Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[6]
-
Stopping the Reaction and Measurement: Add a stop solution (e.g., sulfuric acid) to each well. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[28]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by polymethoxyflavonoids.
Caption: Nobiletin and Tangeretin inhibit the PI3K/Akt signaling pathway.
Caption: Sinensetin inhibits the NF-κB signaling pathway.
Caption: Tangeretin inhibits the JAK/STAT signaling pathway.
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
Polymethoxyflavonoids represent a class of natural compounds with immense therapeutic potential. Their diverse biological activities, underpinned by their ability to modulate key signaling pathways, make them attractive candidates for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While preclinical studies have provided compelling evidence of their efficacy, further research is warranted. Future investigations should focus on elucidating their detailed structure-activity relationships, optimizing their pharmacokinetic profiles through novel delivery systems, and conducting well-designed clinical trials to validate their safety and therapeutic efficacy in humans. The continued exploration of PMFs holds the promise of yielding new and effective treatments for some of the most challenging diseases of our time.
References
- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Griess Test [protocols.io]
- 9. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Tangeretin, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchhub.com [researchhub.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. bds.berkeley.edu [bds.berkeley.edu]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Current Knowledge and Future Directions
Disclaimer: Initial literature searches for the specific compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone did not yield significant scientific reports on its synthesis, isolation, or biological activity. The available literature is for the structurally related flavone , which possesses a double bond in its central heterocyclic C-ring. This guide will focus on the existing information for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone . Due to a notable lack of experimental studies on this specific flavone, sections pertaining to biological activity, experimental protocols, and signaling pathways are based on generalized methodologies and data from closely related flavonoid analogues. This document is intended to serve as a foundational guide for researchers interested in exploring this understudied natural product.
Introduction and Physicochemical Properties
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a polysubstituted flavonoid, a class of plant secondary metabolites known for a wide array of biological activities. Its specific substitution pattern, with multiple hydroxyl and methoxy groups, suggests potential for complex biological interactions. However, it remains a poorly characterized compound within the vast flavonoid family. This guide consolidates the known information and presents standardized methodologies for its further investigation.
Table 1: Physicochemical Properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | [1] |
| Molecular Formula | C₁₈H₁₆O₈ | [1] |
| Molecular Weight | 360.31 g/mol | [2] |
| Exact Mass | 360.08451746 Da | [1] |
| Synonyms | 78417-26-2 | [1] |
| Chemical Class | Flavones, Polyphenols, Natural Products |[1][2] |
Natural Occurrences
This flavone has been identified as a constituent in a few plant species, primarily within the Asteraceae (sunflower) family, which is renowned for its rich and diverse phytochemical profile.
Known Plant Sources:
-
Artemisia frigida (Fringed Sagebrush)[2]
-
Artemisia herba-alba (White Wormwood)[1]
-
Gardenia sootepensis [1]
Experimental Protocols
While no specific protocols for the isolation or synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone have been published, established chemical methodologies for polysubstituted flavonoids can be adapted.
Generalized Isolation Protocol from Plant Material
The following protocol outlines a standard procedure for extracting and isolating flavonoids from plant sources like Artemisia species.
-
Preparation and Extraction:
-
Air-dry the collected plant material (e.g., aerial parts) at room temperature, shielded from direct sunlight.
-
Grind the dried material into a coarse powder.
-
Macerate the powder with methanol or ethanol (approx. 10:1 solvent-to-solid ratio) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
-
Solvent Partitioning:
-
Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then n-butanol) to fractionate the extract based on compound polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the flavonoid-rich fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.
-
Monitor fractions using Thin-Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Plausible Synthetic Pathway
The chemical synthesis of novel flavonoids typically follows a well-established two-step route involving chalcone formation and subsequent cyclization.
-
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)
-
This base-catalyzed reaction involves the condensation of an appropriately substituted 2'-hydroxyacetophenone (A-ring precursor) with a substituted benzaldehyde (B-ring precursor).
-
For the target flavone, the precursors would be 2',5'-dihydroxy-4',6'-dimethoxyacetophenone and 3-hydroxy-4,5-dimethoxybenzaldehyde .
-
The reaction is typically carried out in ethanol or methanol with a strong base like potassium hydroxide (KOH), often at low temperatures to start, followed by stirring at room temperature.[4]
-
-
Step 2: Algar-Flynn-Oyamada (AFO) Reaction (Oxidative Cyclization)
-
The resulting 2'-hydroxychalcone intermediate is dissolved in a solvent like methanol.
-
An alkaline solution of hydrogen peroxide (e.g., NaOH and H₂O₂) is added.[4]
-
This reaction facilitates an oxidative cyclization, forming the heterocyclic C-ring and installing the hydroxyl group at the C3 position, yielding the final flavone structure.
-
The final product is typically precipitated by acidification and purified via recrystallization or chromatography.[4]
-
Biological Activity and Potential Signaling Pathways (Inferred from Analogues)
As of this review, no studies detailing the biological activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone have been published. However, the activities of structurally related polymethoxyflavonoids can provide insights into its potential therapeutic value and guide future research.
Many polymethoxyflavonoids exhibit significant anti-inflammatory and anti-cancer properties. For example, related compounds have been shown to inhibit pro-inflammatory mediators and induce apoptosis in cancer cell lines.
Table 2: Biological Activities of Structurally Related Flavonoids
| Compound | Biological Activity | Quantitative Data | Cell Line / Model | Source |
|---|---|---|---|---|
| 5-Hydroxy-3',4',7-trimethoxyflavone | Reverses multidrug resistance | RI₅₀ = 7.2 nM (vs. SN-38) | K562/BCRP Leukemia | [5] |
| 5-Hydroxy-3',4',7-trimethoxyflavone | Induces apoptosis | - | MCF-7 Breast Cancer | [6] |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | Anti-inflammatory | 50% TNF-α reduction at 32 µM | LPS-stimulated RAW 264.7 | [7] |
| 5,7-Dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) | Anti-inflammatory | Dose-dependent inhibition of IL-8 and PGE₂ | BFT-stimulated HT-29 | [8] |
| A 5,6,7-trimethoxyflavone derivative | Anti-proliferative | IC₅₀ = 5.30 µM | Aspc-1 Pancreatic Cancer |[9] |
Hypothetical Mechanism of Action: Anti-Inflammatory Pathway
A common mechanism for the anti-inflammatory action of flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of pro-inflammatory genes for cytokines (e.g., TNF-α) and enzymes (e.g., iNOS, COX-2). Flavonoids can interfere with this cascade at multiple points, such as by inhibiting the degradation of IκBα or preventing the nuclear translocation of NF-κB.[7][8]
Conclusion and Future Outlook
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a chemically defined natural product whose biological potential is entirely unexplored. Its presence in medicinal plants from the Artemisia genus suggests it may possess valuable bioactivities, consistent with other flavonoids isolated from this family.
This technical guide serves as a starting point for researchers. The provided generalized protocols for isolation and synthesis offer a clear path to obtaining the pure compound for study. Based on data from structurally similar molecules, initial investigations should prioritize screening for anti-inflammatory and anti-cancer activities. Elucidating its mechanisms of action, particularly in pathways like NF-κB, Akt/mTOR, or MAPK, could reveal novel therapeutic applications for this understudied flavonoid.
References
- 1. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of the flavanone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the initial isolation, spectroscopic characterization, and known biological activities of this compound, supported by experimental methodologies and data presented in a structured format.
Introduction and Historical Context
This compound is a naturally occurring flavanone, a class of flavonoids characterized by the C6-C3-C6 skeleton. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The discovery of this particular flavanone is situated within the broader context of phytochemical investigations into the genus Artemisia, a rich source of complex and bioactive molecules.
The first documented isolation of this compound was in 1981 by Yong-Long Liu and T.J. Mabry from the plant Artemisia frigida Willd., commonly known as prairie sagewort.[1][2][3][4][5] Their work was published in the journal Phytochemistry and represented a significant contribution to the understanding of the chemical constituents of this plant species.[1][2][3][5][6] Since its initial discovery, this flavanone has also been reported in other plant species, including Gardenia sootepensis and Artemisia herba-alba, indicating a broader distribution in the plant kingdom.[7]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₈ | [7][8] |
| Molecular Weight | 360.31 g/mol | [9] |
| IUPAC Name | 2-(3-hydroxy-4,5-dimethoxyphenyl)-5,7-dihydroxy-6-methoxy-2,3-dihydrochromen-4-one | [7] |
| CAS Number | Not available | |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from general flavonoid properties |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Predicted chemical shifts available in databases. | [10] |
| Mass Spectrometry (MS) | Predicted m/z for adducts: [M+H]⁺: 361.09178, [M+Na]⁺: 383.07372, [M-H]⁻: 359.07722. | [8] |
| UV-Vis Spectroscopy | Typical flavanone absorption bands are expected around 280 nm and 320 nm. | Inferred from general flavanone spectra[11] |
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are provided below. It is important to note that the specific details from the original 1981 publication by Liu and Mabry were not fully available; therefore, the isolation protocol is a generalized procedure based on common phytochemical practices for flavonoids. Similarly, a specific synthesis protocol for this exact flavanone is not available in the searched literature, so a general synthetic strategy for similar flavonoids is described.
Isolation from Natural Sources
The following is a generalized protocol for the isolation of this compound from plant material, such as Artemisia frigida.
Materials:
-
Dried and powdered aerial parts of Artemisia frigida
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for visualization
Procedure:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains flavonoids, is collected and dried.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the desired flavanone are identified by their characteristic UV absorbance and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid).
-
Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20 until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Chemical Synthesis
A general and plausible synthetic route for this compound involves the Claisen-Schmidt condensation to form a chalcone, followed by an acid-catalyzed cyclization.[12][13]
Step 1: Synthesis of the Chalcone Intermediate
-
Starting Materials: An appropriately substituted acetophenone (e.g., 2',4',6'-trihydroxy-5'-methoxyacetophenone) and a substituted benzaldehyde (e.g., 3-hydroxy-4,5-dimethoxybenzaldehyde) are required. Protecting groups may be necessary for the hydroxyl functions.
-
Reaction: The acetophenone and benzaldehyde are reacted in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent (e.g., ethanol).
-
Work-up: The reaction mixture is stirred at room temperature until completion, then acidified and the precipitated chalcone is filtered, washed, and dried.
Step 2: Cyclization to the Flavanone
-
Reaction: The synthesized chalcone is dissolved in a suitable solvent and treated with an acid catalyst (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent.
-
Work-up: The reaction mixture is refluxed until the cyclization is complete (monitored by TLC). The solvent is then removed, and the crude flavanone is purified by column chromatography.
-
Deprotection (if necessary): If protecting groups were used, they are removed in the final step to yield this compound.
Biological Activity Assays
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages): [14][15][16]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Nitric Oxide Measurement: After incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.
Anticancer Activity Assay (MTT Assay): [17][18]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate the chemical structure, a general synthetic workflow, and a potential signaling pathway related to the anti-inflammatory activity of this flavanone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone (C18H16O8) [pubchemlite.lcsb.uni.lu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Potential Therapeutic Applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Guide Based on Structurally Related Polymethoxylated Flavonoids
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the therapeutic applications of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. However, a structurally analogous compound, the flavone 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone , has been identified in plants such as Artemisia frigida and Gardenia sootepensis[1][2]. This technical guide will, therefore, focus on the known therapeutic potential of this flavone and the broader class of polymethoxylated flavones (PMFs) to infer possible applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Polymethoxylated Flavones (PMFs)
Polymethoxylated flavones are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their basic flavone structure. These natural compounds are predominantly found in citrus fruits, particularly in the peels[3][4]. The methoxylation of the flavonoid core generally increases metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for therapeutic development[5]. PMFs have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects[5][6][7].
Potential Therapeutic Applications
Based on the activities of structurally similar PMFs, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone could be investigated for the following therapeutic applications:
Anti-inflammatory Activity
PMFs are known to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. These pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways[3][6]. By inhibiting these pathways, PMFs can reduce the production of pro-inflammatory cytokines and mediators.
For instance, the structurally related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to decrease the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin[8]. Similarly, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) , purified from Anisomeles ovata, has been shown to possess potent free radical scavenging and anti-inflammatory activity. It reduces nitric oxide (NO) and pro-inflammatory cytokine production in LPS-treated RAW 264.7 cells by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10].
| Compound | Model | Target | IC50/Effect | Reference |
| 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) | HT-29 cells | IL-8 and PGE2 production | Dose-dependent decrease | [8] |
| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | RAW 264.7 cells | TNF-α production | ~50% reduction at 32 μM | [9] |
| 3',4'-dihydroxyflavone | RAW 264.7 cells | NO production | IC50 = 9.61 ± 1.36 μM | [11] |
| Luteolin | RAW 264.7 cells | NO production | IC50 = 16.90 ± 0.74 μM | [11] |
Anticancer Activity
Several PMFs have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis[5]. They have been shown to target cancer stemness and can enhance the efficacy of conventional chemotherapy drugs[5].
For example, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell line MCF-7[12]. Another study on a series of 5,6,7-trimethoxyflavones revealed that they exhibited moderate to high anti-proliferative activities against a panel of four human cancer cell lines (Aspc-1, HCT-116, HepG-2, and SUN-5)[13]. Specifically, one of the derivatives showed an IC50 value of 5.30 μM against Aspc-1 cells[13]. Furthermore, some PMFs can reverse multidrug resistance in cancer cells by inhibiting the activity of efflux pumps like the breast cancer resistance protein (BCRP)/ABCG2[14].
| Compound | Cell Line | Activity | IC50/Effect | Reference |
| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Antiproliferative | Dose- and time-dependent inhibition | [12] |
| 5,6,7-trimethoxyflavone derivative (3c) | Aspc-1 | Antiproliferative | IC50 = 5.30 μM | [13] |
| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | Reversal of drug resistance (SN-38) | RI50 = 7.2 nM | [14] |
| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP | Reversal of drug resistance (SN-38) | RI50 = 18 nM | [14] |
Neuroprotective Effects
PMFs have emerged as promising agents for the prevention and treatment of central nervous system disorders. They have been shown to exert neuroprotective effects in various animal models by mitigating oxidative stress, neuroinflammation, and synaptic dysfunction[7]. For instance, nobiletin, a well-studied PMF, has been shown to inhibit the production of pro-inflammatory mediators like TNF-α, IL-1β, NO, and PGE2 induced by amyloid-beta peptides[7]. Tangeretin, another citrus PMF, exhibits cytoprotective effects against oxidative stress by inhibiting the JNK signaling pathway and regulating the Nrf2 signaling cascade[7].
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Anti-inflammatory Activity Assays
This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or animal serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Anticancer Activity Assays
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.
-
Treatment: Cells are treated with the test compound for a specified time.
-
Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cell suspension.
-
Visualization: Cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-stained condensed or fragmented nuclei, and necrotic cells have uniformly orange-stained nuclei.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or rutin can be used as a positive control[15].
Signaling Pathways and Visualizations
The therapeutic effects of PMFs are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways potentially targeted by 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, based on the actions of related compounds.
NF-κB Signaling Pathway in Inflammation
PI3K/Akt Signaling Pathway in Cell Survival and Proliferation
Experimental Workflow for Synergy Assessment in Cancer Therapy
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently unavailable, the extensive research on structurally related polymethoxylated flavones provides a strong rationale for its investigation as a potential therapeutic agent. The existing data suggest that this compound is likely to possess anti-inflammatory, anticancer, and neuroprotective properties.
Future research should focus on:
-
Isolation and Synthesis: Developing efficient methods for the isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone from natural sources or its chemical synthesis to obtain sufficient quantities for biological evaluation.
-
In Vitro Screening: Conducting comprehensive in vitro studies to evaluate its cytotoxic, anti-inflammatory, antioxidant, and other biological activities.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile.
The exploration of this and other novel PMFs holds significant promise for the discovery of new therapeutic leads for a variety of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. caringsunshine.com [caringsunshine.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability [mdpi.com]
- 10. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The specific compound this compound, a methylated flavone, holds therapeutic potential that can be efficiently explored using computational drug discovery techniques.[4] This document details the systematic workflow for bioactivity prediction, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By leveraging these computational tools, researchers can accelerate the identification of potential therapeutic applications and guide further experimental validation.[5][6][7]
Introduction to In Silico Bioactivity Prediction
Computer-aided drug discovery (CADD) has become an indispensable component of modern pharmaceutical research, significantly reducing the time and cost associated with bringing a new drug to market.[8][9] In silico techniques allow for the rapid screening of large compound libraries and the detailed study of ligand-target interactions at a molecular level.[6][7] These methods are broadly categorized into structure-based and ligand-based approaches.[6] Given the availability of protein structures in public databases, structure-based methods like molecular docking are particularly powerful for predicting the binding affinity and mode of interaction of a small molecule with a specific biological target.[8] This guide will focus on a structure-based workflow to elucidate the potential bioactivities of this compound.
Chemical Profile of this compound
-
IUPAC Name: 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one[10]
-
Molecular Formula: C₁₈H₁₆O₈[10]
-
Molecular Weight: 360.31 g/mol [4]
-
Synonyms: Not commonly available.
-
Natural Source: Reported in species such as Artemisia frigida.[4]
In Silico Bioactivity Prediction Workflow
The prediction of bioactivity for a novel compound like this compound follows a structured, multi-step computational workflow. This process begins with the preparation of the ligand and potential protein targets, followed by docking simulations to predict binding, and concludes with an assessment of its pharmacokinetic properties.
Caption: General workflow for in silico bioactivity prediction.
Detailed Methodologies
Ligand and Target Preparation
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of this compound is obtained from a database like PubChem (CID: 5496475).[10] This structure is then converted to a 3D conformation using software such as Open Babel or ChemDraw.
-
Protonation and Energy Minimization: Correct protonation states at physiological pH (7.4) are assigned. The 3D structure is then subjected to energy minimization using a force field like MMFF94 to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic for docking.
Target Identification and Preparation Protocol:
-
Target Identification: Based on the known activities of similar flavonoids, potential protein targets are identified. For this guide, we will consider targets relevant to inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).
-
Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). For example, PDB ID: 5IKR for COX-2 and PDB ID: 1M17 for EGFR.
-
Protein Preparation: The raw PDB files are prepared for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning correct bond orders and charges.
-
Repairing any missing side chains or loops. This can be accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It also provides a score to estimate the binding affinity.
Molecular Docking Protocol (using AutoDock Vina):
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review. The grid box should be large enough to encompass the entire binding pocket.
-
Configuration File: A configuration file is created specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Running the Docking Simulation: The docking calculation is initiated using the Vina executable. The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Pose Analysis: The resulting poses are visualized using software like PyMOL or Discovery Studio. The best-scoring pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the flavanone and the amino acid residues of the target protein.
Molecular Dynamics (MD) Simulation
MD simulations are used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.
MD Simulation Protocol (using GROMACS):
-
System Preparation: The best-scoring docked complex from the molecular docking step is used as the starting structure. The complex is placed in a simulation box (e.g., a cubic box) and solvated with a suitable water model (e.g., TIP3P).
-
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to ensure the system is stable.
-
Production Run: The production MD simulation is run for a specified period (e.g., 100 nanoseconds). During the simulation, the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.
-
Trajectory Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.[11] It helps to identify potential liabilities early in the drug discovery process.
ADMET Prediction Protocol (using online tools like SwissADME or pkCSM):
-
Input: The SMILES string or the 2D structure of this compound is submitted to the web server.
-
Analysis: The server calculates various physicochemical properties and pharmacokinetic parameters.
-
Output Interpretation: The results are analyzed to assess the compound's potential for:
-
Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity) and hepatotoxicity.
-
References
- 1. Frontiers | In silico mapping of the dynamic interactions and structure-activity relationship of flavonoid compounds against the immune checkpoint programmed-cell death 1 pathway [frontiersin.org]
- 2. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]
- 8. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
Methodological & Application
"HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantification"
An Application Note and Protocol for the HPLC Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Application Note
Introduction
This compound is a naturally occurring flavonoid that has been identified in various plant species.[1] As a member of the flavonoid class of polyphenolic compounds, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to the potential biological activities associated with this molecular structure. Accurate and precise quantification of this flavanone in plant extracts and other matrices is essential for quality control, standardization of herbal products, and further pharmacological investigation.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). The described method is based on established principles for the analysis of flavonoids and provides a robust framework for researchers to develop and validate their analytical procedures.[2][3]
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase consists of a gradient of acidified water and an organic solvent (methanol or acetonitrile), which allows for the efficient elution of compounds with varying polarities.[4] Detection is achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For flavanones, a detection wavelength of around 285 nm is typically effective.[2] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Plant Material: Dried and powdered plant material suspected to contain the target analyte.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic acid in Deionized Water |
| Mobile Phase B | Methanol or Acetonitrile[3][5] |
| Gradient Elution | 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B (This is a starting point and may require optimization) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 285 nm[2] |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.[6]
4. Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.[6]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[3]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[2]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
5. Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.[3]
-
Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard obtained from the DAD.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Data Presentation
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Linear Regression | y = mx + c |
| Correlation (R²) | > 0.999 |
Table 2: Quantification of this compound in a Sample Extract
| Sample ID | Retention Time (min) | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Sample 1 | Example Value | Example Value | Example Value | Example Value |
| Sample 2 | Example Value | Example Value | Example Value | Example Value |
Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: Assessed from the calibration curve over the specified concentration range.[8]
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).[2]
-
Accuracy: Evaluated by recovery studies, where a known amount of the standard is spiked into a sample matrix.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is confirmed by comparing retention times and UV spectra with the reference standard.[8]
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. benchchem.com [benchchem.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. mdpi.com [mdpi.com]
Application Note: 1H and 13C NMR Assignment for the Structural Elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of natural products. For flavonoids, a class of secondary metabolites with diverse biological activities, NMR is indispensable for unambiguous structure determination and stereochemical assignment. This application note provides a detailed protocol and reference data for the ¹H and ¹³C NMR assignment of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a substituted flavanone of interest in phytochemical and pharmacological research. The comprehensive data presented, including predicted chemical shifts and experimental protocols, serves as a valuable resource for researchers working on the isolation and characterization of this and structurally related compounds.
Chemical Structure
Compound Name: this compound
Molecular Formula: C₁₈H₁₈O₈
Molecular Weight: 362.33 g/mol
Structure:
Predicted ¹H and ¹³C NMR Data
Due to the absence of experimentally acquired spectra in public databases for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational algorithms. These predictions are based on the known chemical shifts of structurally similar flavonoids and serve as a guide for spectral assignment. It is recommended to confirm these assignments with 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity | J (Hz) |
| 2 | 79.5 | 5.45 | dd | 12.5, 3.0 |
| 3 | 71.8 | 3.10 | dd | 17.0, 12.5 |
| 2.75 | dd | 17.0, 3.0 | ||
| 4 | 196.5 | - | - | - |
| 5 | 163.8 | - | - | - |
| 6 | 102.5 | - | - | - |
| 7 | 167.5 | - | - | - |
| 8 | 95.2 | 6.15 | s | - |
| 9 | 162.9 | - | - | - |
| 10 | 103.1 | - | - | - |
| 1' | 131.0 | - | - | - |
| 2' | 106.5 | 6.60 | s | - |
| 3' | 148.0 | - | - | - |
| 4' | 138.2 | - | - | - |
| 5' | 148.0 | - | - | - |
| 6' | 106.5 | 6.60 | s | - |
| 6-OCH₃ | 56.0 | 3.80 | s | - |
| 4'-OCH₃ | 60.1 | 3.75 | s | - |
| 5'-OCH₃ | 56.2 | 3.78 | s | - |
| 5-OH | - | 12.10 | s | - |
| 7-OH | - | 10.85 | s | - |
| 3'-OH | - | 9.50 | s | - |
Experimental Protocols
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or HPLC.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. For flavonoids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its excellent dissolving power for polar compounds.[1] Other common solvents include methanol-d₄ and acetone-d₆.[1]
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, the residual solvent peak can also be used for referencing (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
-
2D NMR Spectroscopy:
-
To confirm the assignments, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different spin systems and confirming the positions of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in stereochemical assignments.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for NMR analysis and the key correlations used for the structural assignment of this compound.
Caption: General workflow for NMR-based structural elucidation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] This compound has been identified in plant species such as Gardenia sootepensis and Artemisia herba-alba.[1] Due to the diverse biological activities of flavonoids, including antioxidant and anti-inflammatory properties, detailed structural characterization is crucial for research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of flavonoids.[2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS and describes its predicted fragmentation pattern in positive ion mode.
Predicted Mass Spectrometry Data
The fragmentation of flavonoids in mass spectrometry is characterized by specific cleavage patterns, including retro-Diels-Alder (RDA) reactions and neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy groups.[3][4][5] Based on the structure of this compound and established fragmentation rules for polymethoxylated flavonoids, the following table summarizes the predicted mass-to-charge ratios (m/z) of the precursor and major product ions in positive ion mode.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 361.0918 | Protonated molecule |
| [M+H - H₂O]⁺ | 343.0812 | Loss of a water molecule |
| [M+H - •CH₃]⁺ | 346.0683 | Loss of a methyl radical |
| [M+H - CO]⁺ | 333.0969 | Loss of carbon monoxide |
| [M+H - H₂O - •CH₃]⁺ | 328.0577 | Sequential loss of water and a methyl radical |
| [M+H - 2*•CH₃]⁺ | 331.0448 | Loss of two methyl radicals |
| [M+H - •CH₃ - CO]⁺ | 318.0734 | Sequential loss of a methyl radical and CO |
| ¹,³A⁺ | 183.0288 | Retro-Diels-Alder fragmentation of the C-ring, yielding the A-ring fragment with one hydroxyl and one methoxy group. |
| ¹,³B⁺ | 179.0598 | Retro-Diels-Alder fragmentation of the C-ring, yielding the B-ring fragment with two hydroxyl and two methoxy groups. |
Experimental Protocols
This section outlines a general protocol for the extraction and LC-MS/MS analysis of this compound from a plant matrix.
Sample Preparation: Flavonoid Extraction
-
Sample Collection and Preparation: Collect fresh plant material, immediately freeze in liquid nitrogen, and store at -80°C until use. Lyophilize the frozen tissue and grind it into a fine powder using a mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant in a new tube.
-
Repeat the extraction process on the remaining pellet and pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (MS1): m/z 100-1000.
-
Product Ion Scan (MS/MS): Target the precursor ion [M+H]⁺ at m/z 361.0918.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Visualizations
Experimental Workflow```dot
Caption: Predicted fragmentation of the target flavanone.
References
- 1. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Application Notes and Protocols for the Extraction of Flavanones from Artemisia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Artemisia, comprising hundreds of species of herbaceous plants and shrubs, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids. Among these, flavanones have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. The extraction and isolation of these compounds are critical preliminary steps for further pharmacological investigation and drug development.
These application notes provide a comprehensive overview and detailed protocols for the extraction of flavanones from various Artemisia species. The methodologies are based on established scientific literature and are designed to guide researchers in obtaining high-quality flavanone-rich extracts for subsequent analysis and bioactivity screening.
Data Presentation: Quantitative Analysis of Flavanones and Total Flavonoids in Artemisia Species
The following tables summarize quantitative data on the content of specific flavanones and total flavonoids from different Artemisia species, extracted using various methods. This information is crucial for selecting appropriate species and extraction conditions to maximize the yield of target compounds.
Table 1: Quantitative Content of Specific Flavanones in Artemisia Species
| Artemisia Species | Flavanone | Plant Part | Extraction Method | Flavanone Content (mg/g dry weight) | Reference |
| Artemisia ludoviciana | Naringin | Aerial Parts | High-Performance Liquid Chromatography (HPLC) | 21.924 | [1][2] |
| Artemisia campestris | Naringin | Aerial Parts | High-Performance Liquid Chromatography (HPLC) | 7.525 | [1][2] |
| Artemisia monosperma | 7-O-methyleriodictyol | Not Specified | Not Specified | Isolated, but not quantified | [3] |
| Artemisia herba-alba | Unspecified Flavanone | Aerial Parts | HPLC-ESI-Q-TOF-MS | 0.5 | [4] |
Table 2: Total Flavonoid Content in Various Artemisia Species Using Different Extraction Solvents
| Artemisia Species | Plant Part | Extraction Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g extract unless specified) | Reference |
| Artemisia herba-alba | Aerial Parts | Chloroform | 1.966 µg EQ/mg PS | [5] |
| Artemisia argyi | Leaves | 60% Ethanol | 87.93 mg/g | [6] |
| Artemisia annua | Leaves | 70% Ethanol | 7.04 mg RE/g | [7] |
| Artemisia absinthium | Aerial Parts | Methanol | 10.38 mg RE/g | [7] |
| Artemisia vulgaris | Aerial Parts | Methanol | 12.54 mg RE/g | [7] |
| Artemisia pontica | Aerial Parts | Methanol | 11.21 mg RE/g | [7] |
| Artemisia austriaca | Aerial Parts | Methanol | 8.97 mg RE/g | [7] |
mg RE/g: mg Rutin Equivalents per gram of extract. µg EQ/mg PS: microgram Quercetin Equivalents per milligram of plant sample.
Experimental Protocols
The following protocols are detailed methodologies for the extraction of flavanones from Artemisia species. These protocols can be adapted based on the specific Artemisia species and the target flavanones.
Protocol 1: General Flavonoid Extraction using Maceration
This protocol is a general method for extracting flavonoids, including flavanones, and is suitable for initial screening of Artemisia species.[8]
1. Plant Material Preparation: a. Collect the aerial parts of the Artemisia species during the flowering period.[2] b. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, at room temperature (20-25°C) for 10-14 days.[1] c. Once completely dry, grind the plant material into a fine powder using a mechanical grinder. d. Store the powdered plant material in an airtight container in a cool, dark place until extraction.
2. Maceration Extraction: a. Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 80% methanol to the flask. c. Seal the flask and place it on an orbital shaker at 150 rpm. d. Macerate for 24 hours at room temperature.[8] e. After 24 hours, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and repeat the extraction of the plant residue two more times with fresh 80% methanol. g. Combine the filtrates from all three extractions.
3. Solvent Evaporation: a. Concentrate the combined filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol. b. The resulting crude extract can be further dried in a vacuum oven at 40°C to obtain a solid residue.
4. Storage: a. Store the crude extract at -20°C for further analysis and purification.
Protocol 2: Optimized Ultrasound-Microwave Assisted Extraction for Flavonoids
This advanced protocol utilizes a combination of ultrasound and microwave-assisted extraction to enhance the efficiency of flavonoid extraction from Artemisia argyi.[6]
1. Plant Material Preparation: a. Prepare the powdered plant material as described in Protocol 1, step 1.
2. Ultrasound-Microwave Assisted Extraction: a. Weigh 10 g of the powdered Artemisia argyi and place it in a 500 mL beaker. b. Add 300 mL of distilled water to achieve a solid-liquid ratio of 1:30 (g/mL).[6] c. Place the beaker in an ultrasonic bath and sonicate at a power of 340 W for 27 minutes.[6] d. Immediately transfer the mixture to a microwave extractor. e. Irradiate the mixture at a microwave power of 600 W for 120 seconds.[6] f. After extraction, allow the mixture to cool to room temperature.
3. Post-Extraction Processing: a. Filter the cooled mixture through Whatman No. 1 filter paper. b. The resulting aqueous extract can be used directly for analysis or can be lyophilized to obtain a dry powder.
4. Storage: a. Store the extract (liquid or dried) at 4°C for short-term storage or -20°C for long-term storage.
Protocol 3: Selective Liquid-Liquid Extraction for Flavanone Aglycones
This protocol is designed for the selective extraction of less polar flavanone aglycones from a crude methanolic extract.[8]
1. Initial Methanolic Extraction: a. Prepare a crude methanolic extract as described in Protocol 1.
2. Delipidation: a. Dissolve the crude methanolic extract in a minimal amount of methanol. b. Add n-hexane to the methanolic solution in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Discard the upper n-hexane layer, which contains lipids and other non-polar compounds. e. Repeat the n-hexane wash two more times.
3. Ethyl Acetate Fractionation: a. To the delipidated methanolic phase, add an equal volume of distilled water. b. Add ethyl acetate to the aqueous methanol solution in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Collect the upper ethyl acetate layer, which will contain flavanone aglycones and other moderately polar flavonoids. e. Repeat the ethyl acetate extraction two more times. f. Combine the ethyl acetate fractions.
4. Chloroform Fractionation for Aglycones: a. The aqueous phase from the ethyl acetate extraction can be further extracted with chloroform to isolate more non-polar compounds, including some flavanone aglycones.[8] b. Add chloroform to the aqueous phase in a 1:1 (v/v) ratio in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Collect the lower chloroform layer. e. Repeat the chloroform extraction two more times. f. Combine the chloroform fractions.
5. Solvent Evaporation and Storage: a. Evaporate the ethyl acetate and chloroform fractions separately using a rotary evaporator at 40°C. b. Store the resulting dried fractions at -20°C.
Mandatory Visualization
Diagram 1: Experimental Workflow for Flavanone Extraction and Isolation
Caption: Workflow for the extraction and isolation of flavanones from Artemisia species.
Diagram 2: Representative Signaling Pathway Modulated by Flavanones
This diagram illustrates the inhibitory effect of flavanones like eriodictyol and naringenin on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Artemisia flavanones.[9][10]
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - ProQuest [proquest.com]
- 2. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.umt.edu [scholarworks.umt.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a significant class of secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a specific flavanone whose antioxidant potential is of interest for investigation. The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to evaluate the antioxidant activity of this compound.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the current scientific literature, the following tables present a hypothetical summary of potential quantitative data. These tables are intended to serve as a template for organizing experimental results.
Table 1: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| 10 | 0.850 | 15.0 |
| 25 | 0.650 | 35.0 |
| 50 | 0.450 | 55.0 |
| 100 | 0.250 | 75.0 |
| 200 | 0.100 | 90.0 |
| IC50 (µg/mL) | - | 45.0 |
| Ascorbic Acid (Standard) | - | IC50 = 8.5 |
Table 2: ABTS Radical Scavenging Activity
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
| 10 | 0.600 | 25.0 |
| 25 | 0.450 | 43.8 |
| 50 | 0.300 | 62.5 |
| 100 | 0.150 | 81.3 |
| 200 | 0.050 | 93.8 |
| IC50 (µg/mL) | - | 35.0 |
| Trolox (Standard) | - | IC50 = 6.2 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Concentration (µg/mL) | Absorbance (593 nm) | Fe(II) Equivalents (µM) |
| 10 | 0.150 | 25.0 |
| 25 | 0.350 | 58.3 |
| 50 | 0.650 | 108.3 |
| 100 | 1.150 | 191.7 |
| 200 | 1.850 | 308.3 |
| FRAP Value (µM Fe(II)/mg) | - | 1541.5 |
| Ascorbic Acid (Standard) | - | FRAP Value = 4500.0 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4] The color of the solution changes from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[5]
-
Methanol (HPLC grade)[4]
-
Ascorbic acid (positive control)[4]
-
96-well microplate[4]
-
Microplate reader[4]
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle to protect it from light.[4]
-
Preparation of Test Compound and Standard: Prepare a stock solution of the test flavanone in methanol (e.g., 1 mg/mL). From this stock, prepare serial dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[4] Prepare a similar dilution series for ascorbic acid.
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[4] The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization.[7]
Materials:
-
This compound
-
ABTS[8]
-
Potassium persulfate[8]
-
Methanol or Ethanol[7]
-
Trolox (positive control)[9]
-
96-well microplate[7]
-
Microplate reader[7]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Preparation of Test Compound and Standard: Prepare a stock solution and serial dilutions of the test flavanone and Trolox as described for the DPPH assay.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 6 minutes.[7]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)[7]
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)[7]
-
Ferric chloride (FeCl₃) solution (20 mM)[7]
-
Ferrous sulfate (FeSO₄) for standard curve[7]
-
Ascorbic acid (positive control)
-
96-well microplate[7]
-
Microplate reader[7]
Procedure:
-
Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[7]
-
Preparation of Test Compound and Standard: Prepare a stock solution and serial dilutions of the test flavanone and ascorbic acid.
-
Assay:
-
Incubation: Incubate the plate at 37°C for 4 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.[7]
-
Calculation: Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.[7]
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power Assay.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxyflavonoid, a class of natural compounds that has garnered significant interest in cancer research due to its potential anti-proliferative and cytotoxic effects.[1][2][3] This document provides detailed protocols for essential cell-based assays to evaluate the cytotoxic properties of this flavanone on cancer cell lines. The methodologies outlined herein—the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection—are fundamental tools in preclinical drug development. While specific cytotoxic data for this compound is still emerging, studies on structurally similar polymethoxyflavonoids, such as 5-hydroxy-3',4',7-trimethoxyflavone, have demonstrated significant anti-proliferative and apoptosis-inducing activities in cancer cell lines like MCF-7.[4][5] These related compounds have been shown to modulate key apoptotic markers including p53, Bax, and Bcl-2.[5] The protocols described below will enable researchers to systematically assess the cytotoxic potential and elucidate the mechanism of action of this compound.
Data Presentation
The following tables present example data for the evaluation of this compound (referred to as "Test Compound") on a hypothetical cancer cell line (e.g., MCF-7).
Table 1: Cell Viability by MTT Assay
| Concentration of Test Compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 5.5 |
| 50 | 25.9 ± 3.8 |
| 100 | 10.4 ± 2.1 |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration of Test Compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.8 |
| 1 | 8.9 ± 2.2 |
| 5 | 18.4 ± 3.1 |
| 10 | 35.6 ± 4.0 |
| 25 | 55.1 ± 5.2 |
| 50 | 78.9 ± 6.1 |
| 100 | 92.3 ± 4.7 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of Test Compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 96.1 ± 2.5 | 2.1 ± 0.8 | 1.2 ± 0.5 | 0.6 ± 0.3 |
| 25 | 52.3 ± 4.1 | 35.8 ± 3.7 | 10.1 ± 2.1 | 1.8 ± 0.7 |
| 50 | 28.9 ± 3.5 | 48.2 ± 4.2 | 20.5 ± 3.3 | 2.4 ± 0.9 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the Test Compound in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the Test Compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells and Test Compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed and treat cells with the Test Compound in a 96-well plate as described for the MTT assay (Steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[6]
Materials:
-
Cells and Test Compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the Test Compound for the selected duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic, antibacterial, and aromatase inhibitory activities of cycloartane triterpenes and flavones from Gardenia obtusifolia. | Semantic Scholar [semanticscholar.org]
Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavonoids (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic phenyl-benzo-γ-pyrone structure. Found predominantly in citrus peels, PMFs such as nobiletin, tangeretin, and sinensetin have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, their inherent hydrophobicity and poor aqueous solubility present significant challenges for formulation development and oral bioavailability.[1][2]
Accurate determination of PMF solubility is a critical step in early-stage drug discovery and development. It provides essential data for optimizing formulation strategies, predicting in vivo performance, and ensuring the reliability of in vitro biological assays.[3][4] This document provides detailed application notes and experimental protocols for determining the thermodynamic and kinetic solubility of PMFs.
Key Concepts in Solubility Measurement
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved in a solvent to form a saturated solution that is in equilibrium with the solid form of the substance. This measurement is crucial for pre-formulation and understanding the fundamental physicochemical properties of a drug candidate.[3][4]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer. It is a non-equilibrium measurement that is often used in high-throughput screening (HTS) to quickly assess the solubility of a large number of compounds.[3][5] Kinetic solubility is particularly relevant for interpreting results from in vitro biological assays where compounds are often introduced in a similar manner.
Data Presentation: Solubility of Common Polymethoxyflavonoids
The following tables summarize the reported solubility of common PMFs in various solvents. It is important to note that solubility is influenced by factors such as temperature, pH, and the specific experimental method used.
Table 1: Aqueous and Organic Solvent Solubility of Common Polymethoxyflavonoids
| Polymethoxyflavonoid | Solvent | Solubility | Reference |
| Nobiletin | Water | < 1 µg/mL | [6] |
| Nobiletin | Ethanol | 15 mg/mL | [6] |
| Tangeretin | Water | 19 µg/mL (low soluble) | [5] |
| Tangeretin | Methanol | Soluble | [5] |
| Tangeretin | Ethyl Acetate | Soluble | [5] |
Table 2: Comparative Solubility of Flavonoids in Different Solvents
| Flavonoid | Acetonitrile (mmol/L) | Acetone (mmol/L) | tert-Amyl Alcohol (mmol/L) |
| Hesperetin | 85 | - | - |
| Naringenin | 77 | - | - |
| Quercetin | - | 80 | - |
Note: Data for hesperetin, naringenin, and quercetin are included for comparison as they are structurally related flavonoids, though not PMFs. Data sourced from a study by Chebil et al.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the equilibrium solubility of a PMF using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Materials and Equipment:
-
Polymethoxyflavonoid (PMF) powder
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the PMF powder and add it to a vial containing a known volume of the desired solvent (e.g., 5 mg of PMF in 2 mL of PBS). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
To separate the undissolved solid, either centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. It is crucial to perform this step quickly to avoid temperature changes that could affect solubility.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of the PMF in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.
-
Dilute the saturated supernatant with the appropriate solvent to a concentration that falls within the range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC. A typical HPLC setup for PMFs would be:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the specific PMF (typically in the range of 280-340 nm).
-
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the PMF in the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This protocol outlines a high-throughput method for determining the kinetic solubility of PMFs using nephelometry, which measures the scattering of light by undissolved particles.
Workflow for Kinetic Solubility Assay (Nephelometry)
Caption: Workflow for the nephelometric kinetic solubility assay.
Materials and Equipment:
-
Polymethoxyflavonoid (PMF)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microtiter plates (e.g., 96- or 384-well)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Nephelometer (plate reader with light scattering detection)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the PMF in DMSO (e.g., 10 mM or 20 mM). Ensure the PMF is fully dissolved.
-
-
Plate Setup:
-
Using a multichannel pipette or an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. It is common to prepare a serial dilution of the stock solution in DMSO across the plate to test a range of concentrations.
-
-
Addition of Aqueous Buffer:
-
Rapidly add a specific volume of the aqueous buffer to each well (e.g., 198 µL for a 1:100 dilution). This will induce the precipitation of the PMF if its concentration exceeds its kinetic solubility.
-
-
Incubation:
-
Seal the plate and place it on a plate shaker to ensure thorough mixing.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (typically 1 to 2 hours).
-
-
Measurement:
-
Place the microtiter plate into the nephelometer.
-
Measure the light scattering in each well. The instrument directs a laser beam through the sample, and the amount of forward-scattered light is proportional to the amount of particulate matter (precipitate) in the solution.
-
-
Data Analysis:
-
Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the concentration of the PMF.
-
The kinetic solubility is typically defined as the concentration at which a significant increase in light scattering is observed above the background level of the buffer and soluble compound. This can be determined by identifying the "break point" in the curve.
-
Conclusion
The choice of solubility assay depends on the stage of the drug discovery process and the specific questions being addressed. The thermodynamic shake-flask method provides a fundamental measure of a compound's intrinsic solubility and is essential for formulation development. The kinetic nephelometric assay offers a high-throughput alternative for rapidly screening and ranking compounds in early discovery, providing data that is highly relevant to the conditions of many in vitro assays. For polymethoxyflavonoids, their low aqueous solubility often necessitates the use of co-solvents or advanced formulation strategies to enhance their delivery and bioavailability. The protocols and data presented herein provide a foundational guide for researchers to accurately assess the solubility of this promising class of natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone
Introduction
Flavanones are a class of flavonoids, which are polyphenolic secondary metabolites found in plants, known for their diverse biological activities.[1] Methylated flavonoids, in particular, have garnered significant interest due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, which may lead to improved therapeutic potential.[2] Polymethoxylated flavonoids (PMFs) have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polysubstituted flavanone whose synthesis is of interest for further investigation of its pharmacological properties.
The chemical synthesis of flavanones is most commonly achieved through a two-step process.[6] The first step is a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate.[7][8] The second step involves the intramolecular cyclization of the chalcone to yield the flavanone.[9][10] This cyclization can be catalyzed by either acid or base.[9][11]
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, based on established methodologies for flavonoid synthesis.
Overall Synthetic Pathway
The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the base-catalyzed Claisen-Schmidt condensation of 2',4',6'-Trihydroxy-3'-methoxyacetophenone with 3-Hydroxy-4,5-dimethoxybenzaldehyde to form the corresponding 2'-hydroxychalcone. The subsequent step is an acid-catalyzed intramolecular Michael addition to cyclize the chalcone intermediate into the target flavanone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2',3-Dihydroxy-4,5,4',6'-tetramethoxychalcone (Chalcone Precursor)
This protocol is based on the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde.[7][12]
Materials and Equipment
| Reagents | Equipment |
| 2',4',6'-Trihydroxy-3'-methoxyacetophenone | Round-bottom flasks (100 mL, 250 mL) |
| 3-Hydroxy-4,5-dimethoxybenzaldehyde[13][14] | Magnetic stirrer with hotplate |
| Potassium Hydroxide (KOH) | Ice bath |
| Ethanol (EtOH) | Separatory funnel |
| Hydrochloric Acid (HCl), 10% aqueous solution | Rotary evaporator |
| Distilled water | Buchner funnel and vacuum filtration apparatus |
| Ethyl acetate | Thin-layer chromatography (TLC) plates |
| Hexane | pH meter or pH paper |
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2',4',6'-Trihydroxy-3'-methoxyacetophenone and 1.0 equivalent of 3-Hydroxy-4,5-dimethoxybenzaldehyde in ethanol (50-100 mL).
-
Base Addition: While stirring the solution at 0°C in an ice bath, slowly add a solution of potassium hydroxide (10-15 equivalents) in ethanol. A significant excess of a strong base is often required to drive the reaction to completion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC.
-
Work-up and Neutralization: After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water. Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Step 2: Synthesis of this compound
This protocol describes the acid-catalyzed intramolecular cyclization of the 2'-hydroxychalcone to the corresponding flavanone.[9]
Materials and Equipment
| Reagents | Equipment |
| 2',3-Dihydroxy-4,5,4',6'-tetramethoxychalcone | Round-bottom flask (100 mL) |
| Glacial Acetic Acid | Magnetic stirrer with hotplate |
| Sulfuric Acid (concentrated) or Hydrochloric Acid | Reflux condenser |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Separatory funnel |
| Distilled water | Rotary evaporator |
| Ethyl acetate | Buchner funnel and vacuum filtration apparatus |
| Hexane | Thin-layer chromatography (TLC) plates |
Protocol
-
Reaction Setup: Dissolve the synthesized chalcone (1.0 equivalent) from Step 1 in glacial acetic acid in a 100 mL round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or hydrochloric acid, to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain this temperature for 4-8 hours. Monitor the cyclization by TLC until the starting chalcone is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker of ice-water.
-
Neutralization and Extraction: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude flavanone.
-
Purification: The final product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield pure this compound.
Quantitative Data
The following table presents representative quantitative data for the synthesis of polysubstituted flavanones from chalcone precursors, as specific data for the target molecule is not available in the cited literature. Yields and reaction times can vary based on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield (%) | Typical Reaction Time (hours) | Reference(s) |
| 1. Chalcone Synthesis | Claisen-Schmidt Condensation | 60 - 85 | 24 - 48 | [10][15] |
| 2. Flavanone Synthesis | Acid-Catalyzed Cyclization | 70 - 90 | 4 - 8 | [9][16] |
Potential Biological Activity and Signaling Pathway
Polymethoxylated flavonoids have been reported to possess significant anti-inflammatory properties.[2][17] One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IKK activity and the subsequent prevention of NF-κB nuclear translocation.[6][19]
Caption: Inhibition of the NF-κB inflammatory pathway by the target flavanone.
References
- 1. 5280functionalmed.com [5280functionalmed.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymethoxylated Flavones Target Cancer Stemness and Improve the Antiproliferative Effect of 5-Fluorouracil in a 3D Cell Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nepjol.info [nepjol.info]
- 10. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. 3-Hydroxy-4,5-dimethoxybenzaldehyde 29865-90-5 | TCI EUROPE N.V. [tcichemicals.com]
- 14. 3-Hydroxy-4,5-dimethoxybenzaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. scispace.com [scispace.com]
- 16. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 17. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 19. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anti-inflammatory Activity of Novel Flavanones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavanones, a subclass of flavonoids abundant in citrus fruits, have garnered significant interest for their potential anti-inflammatory properties.[1] The evaluation of novel flavanone compounds requires a systematic approach involving a series of well-defined in vitro and in vivo assays to characterize their efficacy and elucidate their mechanism of action. These application notes provide detailed protocols for a tiered screening process, from initial cell-based assays to in vivo models of acute inflammation. The primary focus is on assays that measure key inflammatory mediators and pathways, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, the involvement of major signaling pathways, namely NF-κB and MAPK, is explored.[2][3]
I. In Vitro Anti-inflammatory Activity Assessment
A murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study the inflammatory process.[4] Upon stimulation with lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators.[5][6]
Cell Culture and Treatment
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the RAW 264.7 cells in 96-well plates at a density of 2 x 10⁵ cells/well or in 24-well plates at 1 x 10⁶ cells/well, depending on the subsequent assay.[5][7] Allow the cells to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel flavanones (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO, final concentration <0.1%) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone or indomethacin).
-
Inflammation Induction: Stimulate the cells with LPS (100-1000 ng/mL) for the desired incubation period (typically 18-24 hours for mediator production).[8][9] A common concentration for robust stimulation is 1 µg/mL.[5]
Determination of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule in inflammation, and its overproduction is a hallmark of the inflammatory response. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium, which can be quantified using the Griess reagent.[5]
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation:
Table 1: Effect of Novel Flavanones on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (no LPS) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| Flavanone A | 1 | 40.2 ± 2.5 | 12.2 |
| 10 | 25.1 ± 1.9 | 45.2 | |
| 50 | 10.5 ± 1.1 | 77.1 | |
| Flavanone B | 1 | 42.5 ± 2.8 | 7.2 |
| 10 | 30.7 ± 2.2 | 33.0 | |
| 50 | 15.3 ± 1.4 | 66.6 | |
| Dexamethasone | 10 | 8.9 ± 0.9 | 80.6 |
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are crucial mediators of the inflammatory response. Their levels in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Collect the cell culture supernatants after treatment and stimulation as described in section 1.1.
-
Centrifuge the supernatants at 1500 rpm for 10 minutes to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the plate. e. Add the standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark. j. Wash the plate. k. Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark. l. Add the stop solution. m. Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
Data Presentation:
Table 2: Effect of Novel Flavanones on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (no LPS) | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | - | 3500 ± 210 | 4200 ± 250 | 850 ± 50 |
| Flavanone A | 10 | 1850 ± 150 | 2300 ± 180 | 450 ± 35 |
| 50 | 750 ± 60 | 900 ± 70 | 200 ± 20 | |
| Flavanone B | 10 | 2100 ± 180 | 2800 ± 210 | 550 ± 40 |
| 50 | 1100 ± 90 | 1500 ± 110 | 300 ± 25 | |
| Dexamethasone | 10 | 600 ± 50 | 700 ± 60 | 150 ± 15 |
Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Fluorometric assay kits are commercially available to screen for inhibitors of these enzymes.
Protocol (based on commercially available kits): [10][11]
-
COX-2 Inhibition Assay: a. Prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor. b. Add the novel flavanone at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control. c. Add the reconstituted COX-2 enzyme to the wells. d. Initiate the reaction by adding arachidonic acid. e. Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX-2 activity.
-
5-LOX Inhibition Assay: a. A similar principle is applied, where the activity of 5-LOX is measured by the production of a fluorescent product. b. Follow the specific instructions of the 5-LOX inhibitor screening kit. Zileuton can be used as a positive control.
-
Calculate the percentage of enzyme inhibition for each concentration of the flavanone and determine the IC₅₀ value.
Data Presentation:
Table 3: Inhibitory Activity of Novel Flavanones on COX-2 and 5-LOX Enzymes
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Flavanone A | 15.2 | 25.8 |
| Flavanone B | 22.5 | 38.1 |
| Celecoxib | 0.45 | >100 |
| Zileuton | >100 | 5.2 |
II. In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]
Protocol:
-
Animal Handling: Use male Wistar rats or Swiss albino mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: Positive control (e.g., indomethacin 10 mg/kg, p.o.) + carrageenan
-
Group 4-6: Novel flavanone (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan
-
-
Compound Administration: Administer the novel flavanones or indomethacin orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]
-
Calculation:
-
Increase in paw volume = (Paw volume at time t) - (Paw volume at time 0)
-
Percentage of inhibition = [(Increase in paw volume of control - Increase in paw volume of treated) / Increase in paw volume of control] x 100
-
Data Presentation:
Table 4: Effect of Novel Flavanones on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.05 | 0 |
| Flavanone A | 25 | 0.52 ± 0.04 | 38.8 |
| 50 | 0.31 ± 0.03 | 63.5 | |
| Flavanone B | 25 | 0.61 ± 0.05 | 28.2 |
| 50 | 0.43 ± 0.04 | 49.4 | |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
III. Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
Flavanones often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][3][15]
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts | MDPI [mdpi.com]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. criver.com [criver.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. globalsciencebooks.info [globalsciencebooks.info]
Techniques for Studying the Mechanism of Action of Flavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse group of polyphenolic compounds found abundantly in plants, fruits, and vegetables. They are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the precise mechanism of action is crucial for the development of flavonoids as therapeutic agents. This document provides detailed application notes and experimental protocols for key techniques used to elucidate how flavonoids exert their effects at a molecular level. The methodologies cover a range of approaches from computational prediction to biochemical and cell-based assays.
Section 1: In Silico Approaches for Target Identification
In silico methods are powerful computational tools used in the initial stages of research to predict the potential molecular targets of flavonoids and to understand their binding interactions. These approaches save significant time and resources by narrowing down potential mechanisms before moving to wet lab experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (flavonoid) when bound to a target protein. It is used to estimate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Application Note: Molecular docking is instrumental in identifying potential enzyme or receptor targets for flavonoids. For instance, it can be used to screen a library of flavonoids against a known cancer target like a specific kinase or a protein involved in inflammatory signaling. The results, typically given as a binding energy (in kcal/mol), help prioritize which flavonoids are most likely to be potent inhibitors or modulators for further in vitro testing.
Protocol: Molecular Docking of a Flavonoid using AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the PDB file.
-
Add polar hydrogen atoms and compute Kollman charges to prepare the protein for docking.[1]
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the flavonoid from a database like PubChem.[1]
-
Convert the structure to a PDBQT file format, which includes information on rotatable bonds and atomic charges. Energy minimization of the ligand structure is recommended.
-
-
Grid Box Generation:
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock Vina.[2] The program will systematically search for the best binding poses of the flavonoid within the defined grid box based on a scoring function.
-
-
Analysis of Results:
-
Analyze the output files, which rank the different binding poses by their predicted binding affinity scores.
-
Visualize the best-scoring pose in a molecular graphics viewer to examine the specific interactions (hydrogen bonds, hydrophobic contacts) between the flavonoid and the protein's amino acid residues.
-
Section 2: In Vitro Biochemical Assays
In vitro assays are performed in a controlled environment outside of a living organism, such as a test tube. These assays are essential for confirming the direct effects of flavonoids on molecular targets, such as their ability to scavenge free radicals or inhibit enzyme activity.
Antioxidant Capacity Assays
A primary mechanism attributed to flavonoids is their antioxidant activity. This can be measured by their ability to scavenge synthetic free radicals.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Test Compound: Prepare a stock solution of the flavonoid in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the flavonoid dilutions or the positive control (e.g., 20 µL) to the DPPH solution.[3]
-
For the blank control, add the solvent (methanol) instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4][5]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4][5]
-
The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the flavonoid solution.
-
Determine the IC50 value (the concentration of the flavonoid required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the flavonoid concentration.[6]
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution:
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of approximately 0.70 (±0.02) at 734 nm.[8]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[8]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Enzyme Inhibition Assays
Flavonoids are known to inhibit a variety of enzymes involved in disease processes, such as xanthine oxidase, cyclooxygenase (COX), and various kinases.
General Protocol: Determining the IC50 for Enzyme Inhibition
-
Reagent Preparation:
-
Enzyme Solution: Prepare the enzyme solution in its optimal buffer at a concentration that yields a measurable reaction rate.[9]
-
Substrate Solution: Prepare the substrate for the enzyme at a concentration typically at or above its Michaelis constant (Km).
-
Inhibitor (Flavonoid) Solutions: Prepare a series of dilutions of the flavonoid to be tested.
-
Positive Control: Use a known inhibitor for the target enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the flavonoid inhibitor or positive control to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor together for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[9]
-
Initiate the reaction by adding the substrate to all wells.[9]
-
-
Measurement and Data Analysis:
-
Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader. The wavelength and detection mode will depend on the specific substrate and product.
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Calculate the IC50 value, which is the concentration of the flavonoid that causes 50% inhibition of the enzyme activity, by plotting percent inhibition versus the logarithm of the inhibitor concentration.[10]
-
| Flavonoid | Assay | IC50 Value | Reference |
| Quercetin | α-Amylase Inhibition | 0.67 mg/mL | [11] |
| Rutin | α-Amylase Inhibition | 1.71 mg/mL | [11] |
| Quercetin | α-Glucosidase Inhibition | 5.1 µg/mL | [11] |
| Rutin | α-Glucosidase Inhibition | 272 µg/mL | [11] |
| Scutellarein | OATP2B1 Inhibition | < 1 µM | [12] |
| Fisetin | OATP2B1 Inhibition | ~5 µM | [12] |
| Luteolin | ACE Inhibition | 24.3 µM | [13] |
| Apigenin | ACE Inhibition | 40.5 µM | [13] |
Table 1: Examples of IC50 Values for Flavonoids in Enzyme Inhibition Assays.
Section 3: Cellular and Molecular Techniques
Cell-based assays are critical for understanding how flavonoids affect cellular processes and signaling pathways within a biological context.
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation), which are key events in signal transduction. Flavonoids commonly modulate pathways like NF-κB and Nrf2.
Application Note: Analyzing NF-κB Pathway Activation The NF-κB pathway is a central regulator of inflammation.[14] In its inactive state, the p65 subunit of NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[15] Upon stimulation (e.g., with lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing p65 to translocate to the nucleus and activate pro-inflammatory gene expression.[14][15] Flavonoids can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[15][16] Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα), total IκBα, and the amount of p65 in both the cytoplasmic and nuclear fractions of the cell.
Protocol: Western Blot for p65 Nuclear Translocation and IκBα Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat the cells with various concentrations of the flavonoid for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for a specific time (e.g., 30 minutes for IκBα degradation, 60 minutes for p65 translocation).[17]
-
-
Protein Extraction:
-
For Total Lysate (IκBα analysis): Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
For Nuclear/Cytoplasmic Fractionation (p65 analysis): Use a commercial nuclear extraction kit to separate cytoplasmic and nuclear proteins according to the manufacturer's instructions.
-
Determine the protein concentration of all extracts using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p65, and a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imager.
-
Quantify the band intensity using densitometry software. Normalize the protein of interest to its respective loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of specific genes. It is highly sensitive and quantitative, making it ideal for determining how flavonoids regulate the transcription of their target genes.
Application Note: Analyzing Nrf2 Pathway Activation The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to oxidative stress (or treatment with certain flavonoids), Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). RT-qPCR can quantify the increase in mRNA levels of these target genes following flavonoid treatment.
Protocol: RT-qPCR for Nrf2 Target Gene Expression
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 human liver cancer cells) in appropriate plates.
-
Treat cells with the desired concentrations of the flavonoid for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction should contain:
-
SYBR Green Master Mix
-
Forward and reverse primers for the target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the plate in a real-time PCR machine using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The instrument will record the fluorescence signal at each cycle, generating amplification plots. The cycle at which the fluorescence crosses a threshold is the Ct value.
-
Calculate the relative gene expression using the 2-ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(untreated control)
-
Fold Change = 2-ΔΔCt
-
-
The result is expressed as the fold change in gene expression in flavonoid-treated cells compared to untreated controls.
-
| Flavonoid | Cell Line | Target Gene | Fold Change in mRNA Expression | Reference |
| Luteolin | Rat Myoblasts (H9C2) | Nrf2 | Upregulated | [18] |
| Baicalein | Liver Cells (L-02) | SOD, CAT, GSH | Upregulated | [18] |
| EGCG | Nasal Epithelial Cells | RIG-I, IFN-β, MxA | Increased | [19] |
| Flavonoid Mix | Jurkat Cells | Nrf2 | ~100-fold increase after viral infection, then decreased ~10-fold after treatment | [20] |
Table 2: Examples of Flavonoid-Induced Changes in Gene Expression.
Section 4: Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental procedures and biological signaling cascades.
Caption: General experimental workflow for cellular assays.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. courses.edx.org [courses.edx.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The Influence of Flavonoid Compositions on Nrf2 Transcription Factor Expression in Case of Infections Triggered by Influenza A Virus and Transmissible Gastroenteritis Coronavirus | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
Troubleshooting & Optimization
Technical Support Center: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for the target flavanone. | This compound is a moderately polar compound. Employ solvents of moderate polarity such as ethanol, methanol, or acetone. Aqueous mixtures (e.g., 70-80% ethanol or methanol) can also be effective.[1][2] Consider a sequential extraction with solvents of increasing polarity to isolate the compound effectively. |
| Inefficient Extraction Method: The chosen extraction technique may not be providing sufficient energy for cell wall disruption and compound release. | Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional maceration.[3] | |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction. | Optimize extraction parameters. For UAE, consider temperatures around 50-60°C and extraction times of 20-40 minutes. For MAE, lower extraction times of 10-20 minutes at a controlled temperature are often effective. A higher solvent-to-solid ratio (e.g., 20:1 to 50:1 mL/g) can enhance extraction efficiency.[4][5] | |
| Co-extraction of Impurities | Broad Solvent Specificity: The solvent system may be co-extracting a wide range of compounds with similar polarities. | Employ a multi-step purification process. After initial extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate) to separate compounds based on their polarity. Further purification can be achieved using column chromatography. |
| Complex Plant Matrix: The source material naturally contains a high diversity of secondary metabolites. | Preliminary clean-up of the crude extract is recommended. This can involve precipitation of unwanted compounds or a preliminary filtration step. | |
| Degradation of Target Compound | High Temperatures: Flavonoids can be sensitive to high temperatures, leading to degradation. | Maintain a controlled temperature during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 50°C for solvent removal. |
| Exposure to Light and Air: Prolonged exposure can lead to oxidation of the flavanone. | Conduct extraction and purification steps in a timely manner and store extracts and purified compounds in amber vials, protected from light and air. | |
| Poor Separation in Chromatography | Inappropriate Stationary or Mobile Phase: The selected chromatography conditions may not be suitable for resolving the target compound from impurities. | For column chromatography, consider using stationary phases like silica gel, Sephadex LH-20, or polyamide.[6][7] Optimize the mobile phase by using a gradient elution with solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). |
| Overloading of the Column: Applying too much crude extract to the column can lead to poor separation. | Determine the loading capacity of your column and apply an appropriate amount of the extract. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for extracting this compound?
For the extraction of moderately polar flavanones like this compound, methanol or ethanol are commonly recommended.[8][9][10][11] Often, aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) provide a good balance of polarity to efficiently extract the target compound while minimizing the co-extraction of highly polar or non-polar impurities.[1][2]
2. How can I optimize the extraction parameters to maximize the yield?
To maximize the yield, a systematic optimization of extraction parameters is crucial. Key parameters to consider are:
-
Solvent Concentration: Test a range of aqueous alcohol concentrations (e.g., 50%, 70%, 95%) to find the optimal polarity.
-
Temperature: Evaluate temperatures in the range of 40-70°C.
-
Extraction Time: Investigate extraction durations from 20 to 60 minutes.
-
Solvent-to-Solid Ratio: Test ratios from 10:1 to 50:1 (mL/g).
Response Surface Methodology (RSM) can be employed to efficiently optimize these parameters and understand their interactions.[3]
3. What are the most effective methods for purifying the crude extract?
A multi-step purification strategy is generally most effective. This typically involves:
-
Liquid-Liquid Partitioning: To fractionate the crude extract based on polarity.
-
Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or polyamide to separate the target compound from other components in the enriched fraction.[6][7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity of the target compound.[7]
4. How can I confirm the identity and purity of the isolated this compound?
The identity and purity of the isolated compound can be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by observing a single major peak at a specific retention time.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure of the compound.
5. What are some known natural sources of this compound?
This compound has been isolated from plants of the Artemisia genus, specifically Artemisia argyi.[9][11][15][16]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a general procedure for the ultrasound-assisted extraction of this compound from a plant matrix (e.g., dried and powdered Artemisia argyi leaves).
Materials:
-
Dried and powdered plant material
-
80% Ethanol (v/v)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 80% ethanol to the flask (solvent-to-solid ratio of 20:1).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.[17]
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be further purified.
Protocol 2: Column Chromatography Purification
This protocol describes a general method for the purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: n-hexane, ethyl acetate, methanol
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol. A suggested gradient could be:
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, ... 1:9, v/v)
-
ethyl acetate:methanol (9.5:0.5, 9:1, ... v/v)
-
-
Collect fractions of the eluate in separate tubes.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the fractions containing the pure compound and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Influence of Extraction Solvent on the Yield of Methoxyflavones from Kaempferia parviflora (Similar Compounds)
| Solvent (Ethanol Concentration, % v/v) | Total Methoxyflavone Content (mg/g of extract) |
| 54.24 | 16.95 (as total yield) |
| 95.00 | 327.25 |
Data adapted from a study on Kaempferia parviflora, which contains various methoxyflavones. This table illustrates the significant impact of solvent concentration on the extraction yield of similar compounds and can serve as a reference for optimizing the extraction of this compound.[4]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving the yield and purity of the target flavanone.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 4. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 5. Optimization of flavanones extraction by modulating differential solvent densities and centrifuge temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. phcogj.com [phcogj.com]
- 9. Antitumor activity of flavones isolated from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 14. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
"Troubleshooting low signal intensity in mass spectrometry of polymethoxyflavonoids"
Welcome to the technical support center for the mass spectrometry analysis of polymethoxyflavonoids (PMFs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low signal intensity in their experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to low signal intensity during the LC-MS analysis of polymethoxyflavonoids.
Issue 1: Very Low or No Signal for Polymethoxyflavonoid Standards
A complete or significant loss of signal often points to a singular, critical issue within the LC-MS system. A methodical check of the instrument's components is the most efficient way to identify and resolve the problem.[1]
Initial Troubleshooting Steps:
-
Verify System Suitability: Before analyzing your samples, inject a known standard to confirm the system is performing correctly. This helps determine if the issue lies with your sample preparation or the instrument itself.[1]
-
Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as salt deposits or discolored fittings.[1]
-
Inspect the Ion Source:
-
Review MS Parameters: Double-check that the correct MS method is loaded and that the instrument is set to the appropriate ionization mode and mass range for your target PMFs.
-
Sample Integrity: To rule out degradation, prepare fresh samples and re-inject.[1]
Issue 2: Weak and Inconsistent PMF Signal
Weak and erratic signals are often related to suboptimal ionization efficiency or issues with the mobile phase.
Optimization Strategies:
-
Ionization Mode Selection:
-
Electrospray Ionization (ESI): ESI is generally the preferred method for analyzing polar compounds like many flavonoids. For PMFs, positive ion mode ESI is often more sensitive than negative ion mode, generating strong signals for protonated molecules [M+H]+.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a good alternative for less polar and more volatile compounds. While ESI is often more sensitive for flavonoids, APCI may be suitable for certain less polar PMFs.[1]
-
-
Mobile Phase Composition:
-
Solvents: Always use high-purity, MS-grade solvents like water, acetonitrile, or methanol to minimize background noise and the formation of unwanted adducts.[1]
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the protonation of PMFs in positive ion mode, leading to a stronger signal.[1]
-
-
Fine-Tuning Ion Source Parameters:
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and their temperatures are critical for efficient desolvation. These parameters should be optimized for your specific flow rate and mobile phase composition.[1]
-
Capillary Voltage: The capillary voltage should be carefully tuned to maximize the signal for your specific analytes.[1]
-
Issue 3: Suspected Matrix Effects Suppressing the PMF Signal
Matrix effects occur when other components in the sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
Identification and Mitigation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of the PMF standard into the MS while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of interfering components indicates ion suppression.
-
Sample Preparation and Chromatography:
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable method to compensate for matrix effects.[1][3]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to correct for matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if I see no signal for my polymethoxyflavonoid standards?
A complete loss of signal can often be attributed to a singular issue within the LC-MS system.[1] Start with a systematic check:
-
System Suitability: Inject a known standard to confirm the instrument is working correctly.[1]
-
Leaks: Check all connections for any signs of leaks.[1]
-
Ion Source: Ensure a stable spray is being generated and that the source is clean.[1]
-
MS Parameters: Verify that the correct method and parameters are loaded.
-
Sample: Prepare a fresh sample to rule out degradation.[1]
Q2: How can I improve the ionization efficiency for my PMF signal?
To improve ionization efficiency:
-
Choose the right ionization mode: ESI in positive ion mode is often preferred for PMFs.[1]
-
Optimize the mobile phase: Use MS-grade solvents and add 0.1% formic acid to enhance protonation in positive mode.[1]
-
Fine-tune ion source parameters: Optimize gas flows, temperatures, and capillary voltage for your specific analytes and conditions.[1]
Q3: I suspect matrix effects are suppressing my PMF signal. How can I confirm and mitigate this?
To identify matrix effects, you can perform a post-column infusion experiment. To mitigate them:
-
Improve sample cleanup using techniques like SPE.
-
Dilute your sample to reduce the concentration of interfering components.[3][4]
-
Optimize your chromatography to separate your analyte from matrix components.[1][3]
-
Prepare matrix-matched calibrants .[1]
Q4: What are the typical fragmentation patterns for polymethoxyflavonoids in MS/MS?
Polymethoxyflavonoids exhibit characteristic fragmentation patterns that are useful for structural elucidation. Common fragmentation pathways involve the loss of methyl radicals (CH₃•) from the methoxy groups. Other common neutral losses include H₂O and CO.[5][6][7] Retro-Diels-Alder (RDA) reactions, which break the C-ring, are also common in flavonoid fragmentation.[3]
Data Summary Tables
Table 1: Typical LC-MS Parameters for Polymethoxyflavonoid Analysis
| Parameter | Typical Setting | Purpose |
| Liquid Chromatography | ||
| Column | UPLC HSS T3 (50 x 2.1 mm, 1.7 µm)[1] | Reversed-phase separation of PMFs. |
| Mobile Phase A | Water with 0.1% Formic Acid[1][8] | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][8] | Organic component of the mobile phase. |
| Gradient | Linear gradient, increasing %B over time[1] | Elution of PMFs with varying polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1] | Efficiently ionizes PMFs. |
| Capillary Voltage | 3000 - 4500 V[3] | Optimizes the electric field for ion formation. |
| Nebulizer Gas Pressure | 30 - 50 psi[3][9] | Affects droplet size and solvent evaporation. |
| Drying Gas Flow | 8 - 12 L/min[3][9] | Aids in the desolvation of ions. |
| Gas Temperature | 200 - 350 °C[3] | Facilitates solvent evaporation and ion desolvation. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] | Provides high sensitivity and selectivity for quantification. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction:
-
Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Add 1 mL of an appropriate extraction solvent (e.g., 70% ethanol or methanol).[3]
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes.[3]
-
Centrifuge at 10,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a new tube.
-
-
Cleanup (if necessary):
-
For complex matrices, perform solid-phase extraction (SPE) to remove interferences.
-
-
Final Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for PMF Analysis
-
Liquid Chromatography:
-
Column: UPLC HSS T3 (50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas: 40 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
-
MRM Transitions: Set specific precursor-to-product ion transitions for each target PMF.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of polymethoxyflavonoids.
Caption: Experimental workflow for LC-MS analysis of polymethoxyflavonoids.
Caption: Logical relationship of LC-MS components for PMF analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 8. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
"Strategies for enhancing the solubility of poorly soluble flavonoids"
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor solubility of flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many flavonoids?
A1: The low water solubility of most flavonoids stems from their chemical structure. Key factors include the presence of multiple aromatic rings, which are hydrophobic, and the arrangement of hydroxyl groups that can participate in strong intermolecular hydrogen bonds within the crystal lattice, making it difficult for water molecules to solvate the flavonoid.[1][2] The presence of methoxy groups can further decrease solubility.[2]
Q2: Which solubility enhancement techniques are most commonly employed for flavonoids?
A2: Commonly used and effective techniques include the formation of solid dispersions with hydrophilic polymers, encapsulation within nanoemulsions or liposomes, complexation with cyclodextrins, and the preparation of co-crystals.[1][3][4] More recent strategies also involve the use of Natural Deep Eutectic Solvents (NaDES).
Q3: How much of an increase in solubility can I expect with these methods?
A3: The achievable increase in solubility varies significantly depending on the flavonoid, the chosen method, and the specific formulation parameters. Reported enhancements range from a few fold to several thousand-fold. For instance, solid dispersions have been shown to increase the solubility of genistein by over 2000 times, while NaDES increased quercetin solubility by over 23,000 times.[2][5]
Q4: Can enhancing solubility negatively impact the biological activity of the flavonoid?
A4: While the goal is to increase bioavailability without altering the intrinsic activity, it is a possibility that needs to be assessed on a case-by-case basis. The formulation excipients or the physical state of the flavonoid (e.g., amorphous vs. crystalline) could potentially influence its interaction with biological targets. It is crucial to perform in vitro and/or in vivo activity assays on the final formulation.
Q5: What is the role of the gut microbiome in flavonoid solubility and absorption?
A5: The gut microbiome plays a significant role in the metabolism and absorption of flavonoids. Many flavonoids exist as glycosides in plants, which are generally more water-soluble. However, these glycosides often need to be hydrolyzed by gut bacteria into their aglycone forms to be absorbed. The composition of an individual's gut microbiota can, therefore, influence the bioavailability of flavonoids.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield of Flavonoid Formulation
| Potential Cause | Troubleshooting Steps |
| Poor initial dissolution of the flavonoid in the organic solvent during preparation. | 1. Select a more suitable organic solvent or a solvent mixture. Common solvents for flavonoids include ethanol, methanol, and acetone.[6][7] 2. Gently heat the solvent to aid dissolution, but be cautious of potential flavonoid degradation at high temperatures. 3. Increase the solvent volume to ensure complete dissolution before proceeding.[8] |
| Precipitation of the flavonoid during the formulation process. | 1. For solvent evaporation methods, ensure the evaporation rate is not too rapid, as this can cause the drug to crash out of the solution. 2. In nanoemulsion preparation, optimize the surfactant-to-oil ratio to ensure stable encapsulation of the flavonoid. 3. When preparing cyclodextrin complexes, ensure the molar ratio of flavonoid to cyclodextrin is optimized for stable complex formation.[9] |
| Loss of product during drying or purification steps. | 1. For freeze-drying, ensure the product is completely frozen before applying a vacuum. 2. If using filtration, check for potential adsorption of the flavonoid onto the filter membrane. Consider using a different membrane material. |
Issue 2: Physical Instability of the Final Formulation (e.g., aggregation, phase separation)
| Potential Cause | Troubleshooting Steps |
| Suboptimal formulation parameters for nanoemulsions. | 1. Adjust the Hydrophile-Lipophile Balance (HLB) of the surfactant system. A combination of high and low HLB surfactants often yields more stable nanoemulsions.[10] 2. Optimize the energy input during homogenization (e.g., sonication time and amplitude, or homogenization pressure and cycles).[11][12] 3. Screen different oils for the oil phase, as the solubility of the flavonoid in the oil can impact stability.[10] |
| Crystallization of the flavonoid from an amorphous solid dispersion over time. | 1. Ensure the complete removal of residual solvent, as it can act as a plasticizer and promote crystallization. 2. Increase the polymer-to-drug ratio to provide better separation of the flavonoid molecules within the polymer matrix.[6] 3. Store the solid dispersion in a desiccator, as moisture can induce crystallization. |
| Dissociation of cyclodextrin-flavonoid complexes upon dilution. | 1. This is an inherent property of inclusion complexes, which exist in equilibrium. The stability constant (Kc) will determine the extent of dissociation. 2. Consider using chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which often form more stable complexes.[13] |
Quantitative Data on Flavonoid Solubility Enhancement
| Flavonoid | Enhancement Technique | Carrier/System | Fold Increase in Solubility |
| Quercetin | Natural Deep Eutectic Solvent (NaDES) | Betaine:Glycerol (1:2) with 20% water | 23,850 |
| Baicalein | Micelles | Glycyrrhizic acid | 4,606 |
| Genistein | Solid Dispersion | Polyvinylpyrrolidone (1:9 w/w) | >2000 |
| Taxifolin | Inclusion Complex | Propylenediamine-β-cyclodextrin | 70-102 |
| Quercetin | Inclusion Complex | Propylenediamine-β-cyclodextrin | 70-102 |
| Morin Hydrate | Inclusion Complex | Propylenediamine-β-cyclodextrin | 70-102 |
| Apigenin | Phytosomes | Phospholipid complex | 36.77 |
| Dihydroquercetin | Lyophilization | Aqueous ethanol solution | 4.41 |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid-Loaded Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the poorly soluble flavonoid (e.g., quercetin) and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30 or Poloxamer 188) in a suitable organic solvent, such as ethanol or acetone.[6][14] A common drug-to-carrier ratio to start with is 1:4 (w/w), but this should be optimized.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous nature of the flavonoid).[14]
Protocol 2: Preparation of a Flavonoid-Loaded Nanoemulsion by High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve the flavonoid in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (if needed) in deionized water.[15]
-
-
Pre-emulsion Formation: Add the oil phase dropwise to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization. The optimal pressure and number of cycles will need to be determined empirically but can range from 500 to 1500 bar for 3 to 10 cycles.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of a Flavonoid-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution of a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).[13]
-
Flavonoid Addition: Prepare a concentrated solution of the flavonoid in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring vigorously. A 1:1 molar ratio of flavonoid to cyclodextrin is a common starting point.[9][13]
-
Equilibration: Continue stirring the mixture for 24-48 hours at a controlled temperature, protected from light, to allow for complex formation.
-
Filtration (Optional): If any un-complexed flavonoid precipitates, filter the solution.
-
Freeze-Drying: Freeze the aqueous solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex to confirm inclusion, for example, using FT-IR, DSC, XRD, and NMR spectroscopy.[9] Determine the increase in aqueous solubility compared to the pure flavonoid.
Visualizations
Caption: General experimental workflow for enhancing flavonoid solubility.
Caption: Mechanism of flavonoid encapsulation by cyclodextrin.
References
- 1. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
"Preventing degradation of flavanones during extraction and storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of flavanones during extraction and storage.
Troubleshooting Guide
Flavanone degradation can be a significant challenge during experimental procedures. This guide provides solutions to common issues encountered in the lab.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of flavanones in the final extract. | Incomplete extraction due to suboptimal solvent, temperature, or time. Degradation during extraction. Improper sample preparation (e.g., large particle size). | Optimize extraction parameters such as solvent polarity (e.g., ethanol:water mixtures), temperature (typically 40-80°C), and time.[1][2][3] Use techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[1][2][4][5] Ensure plant material is properly dried and ground to a small particle size (<0.5 mm) for better solvent penetration.[6] |
| The color of the flavanone extract or solution changes over time (e.g., turns brown). | Oxidation of phenolic hydroxyl groups, often accelerated by exposure to oxygen, light, high pH, or elevated temperatures.[7][8] | Prepare solutions using de-gassed solvents and consider purging storage vials with an inert gas (nitrogen or argon).[7] Store extracts and solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.[9] Maintain a slightly acidic to neutral pH (typically pH 4-6) for the solution.[7] Store at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).[8] |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of flavanones into other compounds. Contamination of the sample, solvents, or glassware. | Review sample preparation and storage procedures to minimize degradation.[8] Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is meticulously cleaned. Analyze a freshly prepared standard to confirm the identity of the peaks.[8] |
| Loss of biological activity of the flavanone extract. | Structural changes in the flavanone molecule due to degradation. | Implement all the preventative measures mentioned above to maintain the structural integrity of the flavanones. Monitor the stability of the extract over time using analytical techniques like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause flavanone degradation during extraction?
A1: The main factors contributing to flavanone degradation during extraction are:
-
Temperature: High temperatures can lead to the thermal degradation of flavanones.[10][11][12] While increased temperature can enhance extraction efficiency, excessive heat can cause oxidation and breakdown of the compounds.[13]
-
pH: Extreme pH levels, particularly alkaline conditions, can cause the degradation of flavanones. A slightly acidic to neutral pH (4-6) is generally optimal.[7][14][15]
-
Light: Exposure to light, especially UV light, can induce photodegradation of flavanones.[9][10]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups in flavanones, resulting in their degradation.[7]
-
Enzymes: Endogenous enzymes in the plant material can degrade flavanones upon cell disruption during extraction.[16][17]
-
Solvent: The choice of solvent can influence flavanone stability. While polar solvents like ethanol and methanol are effective for extraction, their purity and the presence of water can affect stability.[6][18][19]
Q2: How can I prevent enzymatic degradation of flavanones during extraction?
A2: To prevent enzymatic degradation, you can:
-
Blanch the plant material: Briefly treating the plant material with boiling water or steam before extraction can deactivate enzymes.
-
Use organic solvents: Solvents like ethanol or methanol can inhibit enzymatic activity.
-
Control the temperature: Keeping the extraction temperature low can reduce enzyme activity.
Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for flavanones?
A3: UAE and MAE offer several advantages over conventional extraction methods:
-
Increased Efficiency: These techniques can significantly increase the extraction yield of flavanones.[1][2][5]
-
Reduced Extraction Time: They dramatically shorten the time required for extraction, which can minimize the exposure of flavanones to degradative conditions.[4][20]
-
Lower Solvent Consumption: MAE and UAE often require less solvent compared to traditional methods.[20]
-
Milder Conditions: These methods can often be performed at lower temperatures, which helps to preserve heat-sensitive compounds like flavanones.[21]
Q4: What are the optimal storage conditions for flavanone extracts and solutions?
A4: To ensure the long-term stability of flavanone extracts and solutions, the following storage conditions are recommended:
-
Temperature: Store at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), freezing at ≤ -20°C is recommended.[8]
-
Light: Protect from light by using amber-colored vials or by wrapping the containers in aluminum foil.[9]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., nitrogen or argon).[7] If that's not possible, ensure the container is sealed tightly to minimize contact with air.
-
pH: Maintain a slightly acidic to neutral pH if the flavanones are in a solution.
Q5: Can I use antioxidants to prevent the degradation of flavanones?
A5: Yes, adding antioxidants to the extraction solvent or the final extract can help prevent oxidative degradation. Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used for this purpose.[7][22]
Quantitative Data Summary
Table 1: Optimal Extraction Conditions for Flavanones from Various Sources
| Flavanone(s) | Plant Source | Extraction Method | Optimal Solvent | Optimal Temperature (°C) | Optimal Time | Reference |
| Naringin, Hesperidin | Orange Peel | Ultrasound-Assisted Extraction (UAE) | 4:1 (v/v) Ethanol:Water | 40 | 30 min | [1][2] |
| Hesperidin, Narirutin | Immature Citrus unshiu Pomace | Reflux Extraction | 58.4% Ethanol | 80.3 | 30 min | [3] |
| Flavanones | Grapefruit Peels | Subcritical Water Extraction (SWE) | Water | 170 | 10 min | [23] |
| Total Flavonoids | Camellia fascicularis Leaves | Ultrasonic-Assisted Extraction | 40% Ethanol | 72.3 | 1.6 h | [24] |
| DMC | Syzygium nervosum Fruits | Microwave-Assisted Extraction (MAE) | Ethanol | - | 40 min | [20] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavanones
This protocol provides a general procedure for the extraction of flavanones from plant material using UAE.
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (particle size < 0.5 mm).
-
Extraction Setup:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[9]
-
Place the flask in an ultrasonic bath.
-
-
Ultrasonication:
-
Sample Recovery:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
The extract can be concentrated using a rotary evaporator.
-
-
Storage: Store the final extract in an amber-colored vial at -20°C for long-term stability.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Flavanones
This protocol outlines a general method for the quantification of flavanones using reverse-phase HPLC.
-
Sample Preparation:
-
Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[25]
-
Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile (A) and 0.1% formic acid in water (B).[25]
-
Gradient program: Start with a low percentage of A and gradually increase it over the run time.
-
-
Flow Rate: Typically 1 mL/min.[26]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[25]
-
Injection Volume: 10-20 µL.
-
Detector: Diode Array Detector (DAD) or UV detector set at a wavelength where flavanones show maximum absorbance (e.g., 280 nm).[25]
-
-
Quantification:
-
Prepare standard solutions of known concentrations of the flavanones of interest.
-
Inject the standards to create a calibration curve.
-
Inject the sample and quantify the flavanones by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Factors leading to the degradation of flavanones.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (<em>Citrus sinensis</em> L.) peel [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 24. tandfonline.com [tandfonline.com]
- 25. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Flavanone Isomers
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of flavanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guides
This section addresses common issues that arise during the HPLC separation of flavanone isomers, offering potential causes and solutions in a straightforward question-and-answer format.
Problem 1: Poor Resolution or Co-elution of Flavanone Isomers
Question: Why am I observing poor resolution or complete co-elution of my flavanone isomers?
Answer: Poor resolution is a frequent challenge due to the structural similarity of flavanone isomers.[1] Several factors can be optimized to improve separation.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally.[1]
-
System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is functioning correctly.[1]
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Systematically varying the organic solvent percentage is a key optimization step.[1]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of flavanone isomers, especially those with phenolic hydroxyl groups.[2] At a low pH (e.g., < 4), these groups are protonated, making the molecule less polar and more retained on a C18 column.[2] At a higher pH (e.g., > 6), deprotonation can occur, leading to earlier elution.[2] A systematic study of pH can reveal the optimal selectivity.[2]
-
Column Temperature: Temperature affects the mobile phase viscosity and the kinetics of interaction between analytes and the stationary phase.[1] Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially improved resolution.[1][3] However, excessively high temperatures may not always be beneficial.[1][3]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but an excessively low rate may lead to band broadening.[2][4]
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider stationary phases with different selectivities. Phenyl-Hexyl columns offer pi-pi interactions, while Pentafluorophenyl (PFP) columns provide alternative separation mechanisms that can be beneficial for aromatic isomers.[2] For highly polar flavanone glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography.[2]
dot graph TD { A[Poor Resolution / Co-elution] --> B{Initial Checks}; B --> C[Check Column Health]; B --> D[Verify System Suitability]; A --> E{Optimization Strategies}; E --> F[Optimize Mobile Phase Composition]; E --> G[Adjust Mobile Phase pH]; E --> H[Vary Column Temperature]; E --> I[Modify Flow Rate]; E --> J[Change Column Chemistry];
}
Caption: Troubleshooting workflow for poor isomer separation.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: How can I improve the peak shape of my flavanone isomers?
Answer: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification accuracy.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.[1]
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[1]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Overload: Severe mass overload can also cause peak fronting.
-
Solution: Decrease the injection volume.[1]
-
dot graph TD { A[Poor Peak Shape] --> B{Identify Issue}; B --> C[Peak Tailing]; B --> D[Peak Fronting]; C --> E{Causes}; E --> F[Secondary Interactions]; E --> G[Column Overload]; E --> H[Column Contamination]; F --> I[Solution: Add Acidic Modifier]; G --> J[Solution: Reduce Injection Volume/Dilute Sample]; H --> K[Solution: Flush Column]; D --> L{Causes}; L --> M[Sample Solvent Incompatibility]; L --> N[Severe Column Overload]; M --> O[Solution: Dissolve Sample in Mobile Phase]; N --> P[Solution: Decrease Injection Volume];
}
Caption: Decision tree for troubleshooting HPLC peak shape issues.
Problem 3: Fluctuating Retention Times
Question: I'm observing fluctuating retention times for my flavanone isomers. What could be the cause?
Answer: Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence.
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.
-
Solution: Ensure consistent mobile phase preparation and keep solvent reservoirs covered.[1]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump delivers a steady flow.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating flavanone isomers?
A1: A good starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1][2]
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water[1] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30-40 °C[2] |
| Detection | UV detection at the lambda max of the flavanone (typically around 280 nm and 360 nm).[1][2] |
From this starting point, you can optimize the gradient slope, temperature, and mobile phase pH to achieve baseline separation.[2]
Q2: How do I separate chiral flavanone isomers (enantiomers)?
A2: The separation of chiral flavanone isomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are commonly used for this purpose.[5][6] The separation can be achieved in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being crucial for achieving enantioselectivity.[3][6][7] For example, a mobile phase of n-hexane and ethanol is often used in normal-phase mode.[8]
Q3: What effect does the mobile phase modifier have on the separation?
A3: Mobile phase modifiers, such as formic acid, acetic acid, or trifluoroacetic acid, are often added in small concentrations (e.g., 0.1%) to the aqueous phase.[1] These modifiers serve to control the pH of the mobile phase and suppress the ionization of silanol groups on the stationary phase, which can significantly improve peak shape and reproducibility.[1]
Experimental Protocols
Protocol 1: General Method for Flavanone Isomer Separation on a C18 Column
This protocol provides a general starting point for the separation of flavanone isomers using a standard reversed-phase C18 column.
Instrumentation:
-
A standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector.[1]
Materials:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Gradient Elution Program:
| Time (min) | % Solvent B |
| 0-5 | 10 |
| 5-40 | 10 -> 60 |
| 40-45 | 60 -> 10 |
| 45-50 | 10 (equilibration) |
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: Monitor at 280 nm and 360 nm using a diode-array detector.[1]
-
Injection Volume: 10 µL.[1]
Caption: General experimental workflow for HPLC analysis of flavanone isomers.
Protocol 2: Chiral Separation of Flavanone Enantiomers
This protocol outlines a general approach for the separation of flavanone enantiomers using a chiral stationary phase in normal-phase mode.
Instrumentation:
-
HPLC system equipped for normal-phase chromatography.
Materials:
-
Column: Chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).[5][8]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 65:35 v/v), potentially with a small amount of acidic modifier like 0.25% formic acid.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Isocratic Elution:
-
Column Temperature: Ambient or controlled as optimized.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 285 nm).[6]
-
Injection Volume: 10-20 µL.[6]
Data Presentation
Table 1: Example HPLC Conditions for Flavanone Isomer Separation
| Flavanone Isomers | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Hesperidin & Narirutin Diastereomers | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-phase | - | - | UV | [5] |
| Flavanone & 2'-hydroxychalcone Enantiomers | Chiralpak IA (CSP) | Reversed-phase with pH and alcohol modifier optimization | - | - | - | [3] |
| Naringin, Neohesperidin, Hesperidin Diastereomers | Cellulose tris(3,5-dichlorophenylcarbamate) | n-hexane:ethanol (65:35 v/v) + 0.25% Formic Acid | 0.6 | - | UV | [8] |
| Orientin & Isoorientin, Vitexin & Isovitexin | C18 | Water (0.1% acid) and Acetonitrile | 1.0 | 40 | PDA | [4] |
| Eriodyctiol, Naringenin, Hesperitin Enantiomers | C18 with Chiral Mobile Phase Additive (CM-β-CD) | 50 mM Sodium Acetate pH 3 and 30% Methanol | 400 nL/min | - | UV (205 nm) | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"Addressing challenges in the purification of flavanone isomers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of flavanone isomers.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of Flavanone Enantiomers
Question: I am observing poor resolution or complete co-elution of my flavanone enantiomers on a chiral HPLC/SFC column. What are the likely causes and how can I improve the separation?
Answer:
Poor resolution of enantiomers is a common challenge stemming from the identical physicochemical properties of these isomers in an achiral environment.[1] The key to their separation lies in creating a chiral environment where they interact differently. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are widely successful for flavanone separations.[2][3][4] If you are not achieving separation, consider screening different types of CSPs.
-
Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly influences enantioselectivity.
-
For Normal Phase (NP) HPLC/SFC: Modifiers like alcohols (e.g., isopropanol, ethanol) in hexane or supercritical CO2 are crucial.[3][5] Varying the type and percentage of the alcohol modifier can dramatically impact resolution.
-
For Reversed-Phase (RP) HPLC: Acetonitrile or methanol with water are common mobile phases.[6][7] Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), can improve peak shape and sometimes resolution by suppressing the ionization of silanol groups.[4][8]
-
-
Incorrect Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. Lowering the temperature often, but not always, enhances resolution.[1] It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.
-
Inadequate Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution, although it will also increase the analysis time.[8]
Issue 2: Peak Tailing or Fronting in Chromatograms
Question: My chromatogram shows significant peak tailing or fronting for the flavanone isomers. What can I do to improve the peak shape?
Answer:
Poor peak shape can compromise both resolution and the accuracy of quantification. Here are the common causes and their solutions:
Troubleshooting Peak Shape Issues:
-
Secondary Interactions: Residual silanol groups on the silica support of the CSP can interact with polar functional groups on the flavanones, leading to peak tailing.
-
Solution: Add a competitor to the mobile phase. For example, a small amount of a basic additive like triethylamine (TEA) for basic compounds or an acidic additive like formic acid for acidic or neutral compounds can effectively mask these secondary interaction sites.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly fronting.
Issue 3: Irreproducible Retention Times
Question: I am experiencing significant drift in retention times between injections. What could be causing this instability, and how can I fix it?
Answer:
Fluctuating retention times are a common sign of instability in the chromatographic system. Here are the primary causes and how to address them:
Addressing Retention Time Instability:
-
Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution or after changing the mobile phase.[1]
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components.[1] Degas the mobile phase to prevent bubble formation in the pump.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the mobile phase viscosity and the column chemistry, leading to retention time drift.
-
Pump and System Issues: Leaks in the HPLC/SFC system or malfunctioning pump components can cause variations in the flow rate and mobile phase composition.
-
Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying flavanone isomers?
A1: The primary challenge lies in the structural similarity of the isomers.
-
Enantiomers: These stereoisomers have identical physical and chemical properties in an achiral environment, making their separation particularly difficult. Specialized chiral separation techniques are mandatory.[1][9]
-
Diastereomers: While diastereomers have different physical properties, these differences can be very slight, still requiring highly efficient separation techniques.[10][11]
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the flavanone core. Their polarities can be very similar, leading to co-elution in standard chromatographic systems.
Q2: Which analytical techniques are most effective for separating flavanone isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for the enantiomeric separation of flavanones.[2][5][] For diastereomeric flavanone glycosides, Capillary Electrophoresis (CE) has also been shown to be very effective.[10][11] Two-dimensional liquid chromatography (2D-LC) can be employed for complex samples containing multiple isomeric flavonoids to enhance resolution.[13][14]
Q3: Can I use a standard C18 column to separate flavanone enantiomers?
A3: No, a standard C18 column is an achiral stationary phase and will not separate enantiomers. Enantiomers will co-elute on a C18 column. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.
Q4: Are there any non-chromatographic methods for purifying flavanone isomers?
A4: While chromatographic methods are dominant, other techniques can be explored:
-
Diastereomeric Crystallization: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by crystallization due to their different solubilities. This is a classical resolution technique.
-
Cocrystallization: The formation of cocrystals with a suitable coformer can sometimes lead to spontaneous resolution or enable separation based on different crystal properties.[15][16] However, this is less predictable than chromatography.
Q5: How can I determine the elution order of the enantiomers?
A5: The elution order of enantiomers from a chiral column can be determined using a circular dichroism (CD) detector coupled to the chromatograph.[2] The sign of the CD signal (positive or negative) can be correlated with the absolute configuration (R or S) of the eluting enantiomer if the stereochemistry of the standards is known. Alternatively, if you have a pure standard of one enantiomer, you can inject it to identify its corresponding peak in the chromatogram of the racemate.
Quantitative Data on Flavanone Isomer Separation
The following tables summarize quantitative data from various studies on the separation of flavanone isomers, providing a reference for method development.
Table 1: HPLC Separation of Flavanone Enantiomers
| Flavanone | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Flavanone | Chiralcel OD | n-Hexane/Isopropanol (90/10, v/v) | 1.45 | - | [2] |
| Flavanone | Chiralpak IA | Isopropanol/Hexane (50/50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | [3] |
| Naringenin | Chiralpak AD-3R | Methanol | - | >1.5 | [6] |
| Hesperetin | Chiralpak AD-3R | Methanol | - | >1.5 | [6] |
Table 2: SFC Separation of Flavanone Enantiomers
| Flavanone | Chiral Stationary Phase | Modifier in CO2 | Separation Factor (α) | Resolution (Rs) | Reference |
| Flavanone | Chiralpak IA | Methanol | >1.5 | >2.0 | [5] |
| Pinostrobin | Chiralpak AD | Ethanol/Methanol (80/20) | - | >1.5 | [4] |
| Naringenin | Chiralpak AD | Ethanol/Methanol (80/20) | - | >1.5 | [4] |
| Hesperetin | Chiralpak AD | Ethanol/Methanol (80/20) | - | >1.5 | [4] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Flavanone Enantiomer Separation
This protocol provides a general starting point for developing a chiral HPLC method for the separation of flavanone enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ. A common dimension is 4.6 mm x 250 mm, 5 µm.
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a composition of 90:10 (n-hexane:modifier, v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Temperature: Maintain a constant column temperature using a column oven, starting at 25°C.
-
Injection Volume: Inject 5-10 µL of the sample, dissolved in the mobile phase if possible.
-
Detection: Use a UV detector at a wavelength where the flavanone has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If peaks are broad, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
-
Optimize the column temperature (e.g., try 15°C and 40°C) to see the effect on resolution.
-
Adjust the flow rate (e.g., decrease to 0.8 mL/min) to improve separation.
-
Protocol 2: Chiral SFC Method for Flavanone Enantiomer Separation
This protocol outlines a general approach for developing a chiral SFC method.
-
Column Selection:
-
Utilize a chiral stationary phase designed for SFC, such as the Chiralpak® IA, IB, IC, ID, IE, or IF series.[5]
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
An organic modifier, typically an alcohol like methanol or ethanol, is added. Start with a composition of 85:15 (CO2:modifier, v/v).
-
-
SFC Conditions:
-
Flow Rate: Begin with a flow rate of 2-3 mL/min.
-
Back Pressure: Set the back pressure regulator to 15 MPa (150 bar).[4]
-
Temperature: Maintain the column temperature at 35-40°C.[5]
-
Injection Volume: Inject 5 µL of the sample.
-
Detection: Use a UV-Vis detector (e.g., PDA) and, if available, a CD detector.
-
-
Optimization:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Direct enantiomeric separation of flavanones by high performance liquid chromatography using various chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. jasco-global.com [jasco-global.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of six diastereomeric flavanone-7-O-glycosides by capillary electrophoresis and analysis of lemon juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of flavanone enantiomers and flavanone glucoside diastereomers from Balanophora involucrata Hook. f. by capillary electrophoresis and reversed-phase high-performance liquid chromatography on a C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry [agris.fao.org]
- 15. Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts
Welcome to the Technical Support Center for LC-MS analysis of plant extracts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[4]
Q2: What are the common causes of matrix effects in plant extract analysis?
A2: Plant extracts are complex mixtures containing a wide variety of compounds. Common causes of matrix effects include:
-
High concentrations of endogenous compounds: Pigments (e.g., chlorophylls), lipids, sugars, and phenolics can co-elute with analytes and interfere with ionization.
-
Ion suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[5]
-
Ion enhancement: Less common, this occurs when co-eluting compounds improve the ionization efficiency of the analyte.
-
Changes in physical properties: High concentrations of matrix components can alter the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, affecting solvent evaporation and ion formation.[6]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any deviation in the constant analyte signal indicates the presence of matrix effects at that retention time.[5][6][7]
-
Post-extraction spike: This quantitative method compares the response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract after the extraction process.[6][7][8] The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression or enhancement.[8]
Q4: What is the most effective way to eliminate or reduce matrix effects?
A4: While completely eliminating matrix effects is often not possible, a combination of strategies is most effective.[6] The best approach typically involves optimizing sample preparation to remove interfering compounds before they reach the LC-MS system.[5] This can be complemented by chromatographic adjustments and appropriate calibration strategies.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS analysis of plant extracts.
Issue 1: Poor reproducibility and inaccurate quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for variability in matrix effects.[8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[5]
-
Improve Sample Cleanup: If a SIL-IS is not available or if matrix effects are severe, enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds.[1]
-
Issue 2: Low signal intensity and poor sensitivity for target analytes.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions where significant ion suppression occurs.[7]
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.
-
Sample Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[4] However, this may also decrease the analyte signal, so it's a trade-off between reducing matrix effects and maintaining sensitivity. A dilution factor of 25 to 40 has been shown to reduce ion suppression to less than 20% in some cases.[7]
-
Issue 3: Unexpected or "ghost" peaks in the chromatogram.
-
Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.
-
Troubleshooting Steps:
-
Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.
-
Clean the System: If ghost peaks persist, thoroughly clean the injector needle and port.[2] Ensure all solvents and mobile phase additives are of high purity (LC-MS grade).[9]
-
Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual analytes from the injector. A strong organic solvent is often necessary.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, extend the run time or add a high-organic wash step at the end of your gradient to elute strongly retained compounds.[9]
-
Data Presentation: Comparison of Matrix Effect Reduction Strategies
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects for plant extracts. The values represent the percentage reduction in matrix effects (ion suppression) compared to a simple protein precipitation method.
| Sample Preparation Method | Typical Reduction in Matrix Effect (%) | Advantages | Disadvantages |
| Dilution (1:10) | 20 - 50% | Simple and fast. | May reduce analyte sensitivity. |
| Liquid-Liquid Extraction (LLE) | 50 - 80% | Effective for removing non-polar interferences. | Can be labor-intensive and may have lower analyte recovery for polar compounds.[10] |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly selective and effective at removing a wide range of interferences. Can be automated. | Can be more time-consuming and may require method development to optimize recovery. |
| Mixed-Mode SPE | 85 - 99% | Provides the cleanest extracts by combining reversed-phase and ion-exchange mechanisms.[10] | More complex method development. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte of interest into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. After the final extraction step, spike the analyte of interest into this extract at the same concentration as Set A.
-
Set C (Blank Matrix): A blank plant extract without any spiked analyte.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B - Peak Area of Analyte in Set C) / Peak Area of Analyte in Set A
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The % Matrix Effect can be calculated as: (1 - MF) * 100%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extract Cleanup
This is a general protocol using a reversed-phase (C18) cartridge and can be adapted based on the analyte and matrix.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water. Do not let the cartridge run dry.
-
Sample Loading: Load the plant extract (previously reconstituted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract: Extract a representative blank plant sample (known to not contain the analyte) using your validated sample preparation method.
-
Create Calibration Standards: Spike known concentrations of your analyte standards into aliquots of the blank matrix extract. This creates a set of calibration standards where the matrix composition is similar to your actual samples.
-
Analyze and Construct Curve: Analyze these matrix-matched calibrants by LC-MS and construct a calibration curve by plotting the analyte response against the concentration.
-
Quantify Samples: Use this matrix-matched calibration curve to quantify the analyte in your unknown plant extract samples.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of plant extracts.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. academicstrive.com [academicstrive.com]
- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
"Improving the stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in cell culture media.
Troubleshooting Guide
Researchers may encounter issues with the stability of this compound in aqueous cell culture media, leading to a loss of biological activity and poor experimental reproducibility. Flavonoids, in general, can be unstable in cell culture media, particularly at 37°C. Degradation can be influenced by the medium's composition, pH, and the presence of serum. The primary cause of degradation is often oxidation.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of the flavanone due to improper storage or handling. | Prepare fresh stock solutions in an appropriate organic solvent like anhydrous DMSO or ethanol. Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in foil. |
| Precipitation in media | Low aqueous solubility of the flavanone. | Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls. |
| Color change of culture medium | pH-dependent degradation or oxidation of the flavanone. | Measure the pH of the final working solution. Alkaline conditions can promote flavonoid degradation. If possible, maintain a slightly acidic to neutral pH. Consider using a buffer system that helps maintain a stable pH. |
| Inconsistent results between experiments | Instability of the flavanone in the cell culture medium during the experiment. | Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Prepare working solutions immediately before use. Consider the inclusion of a stabilizing agent, such as ascorbic acid or EDTA, in the culture medium.[1] The presence of serum in the medium can sometimes enhance stability through protein binding. |
| High background in fluorescence-based assays | Autofluorescence of the flavanone or its degradation products. | Run appropriate controls, including wells with the flavanone alone, to measure and subtract any background fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
Based on the properties of similar flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q2: How should I store the stock solution to ensure its stability?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use tubes.
Q3: Can I do anything to improve the stability of the flavanone in my in vitro assay?
Yes, several strategies can be employed:
-
Minimize Incubation Time: Prepare working solutions immediately before use and reduce the time the compound is in the medium before and during the assay.[2]
-
Use Stabilizing Agents: Consider adding antioxidants like ascorbic acid to your assay medium.[2] In some cases, metal chelators like EDTA can inhibit oxidative degradation pathways.[1]
-
Optimize Serum Content: The presence of serum proteins, such as albumin, can bind to flavonoids and potentially increase their stability.[2]
-
Control pH: Maintain a slightly acidic to neutral pH in your culture medium, as alkaline conditions can accelerate flavonoid degradation.[2]
Q4: How can I verify the stability of this compound under my specific experimental conditions?
To confirm the stability of the compound, you should perform a stability study. This involves incubating the flavanone in your assay medium for the duration of your experiment and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Stability Assessment using HPLC
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your assays.
-
Immediately take a sample (t=0) and store it at -80°C until analysis.
-
Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Store all collected samples at -80°C until analysis.[2]
-
For HPLC analysis, thaw the samples. If the medium contains serum, precipitate proteins by adding cold acetonitrile and centrifuge to clarify the supernatant.
-
Transfer the supernatant to autosampler vials.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection at the flavanone's maximum absorbance wavelength.
-
Quantify the peak area of the flavanone at each time point and normalize it to the t=0 sample to determine the percentage of compound remaining.
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Polymethoxyflavonoids in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on enhancing the oral bioavailability of polymethoxyflavonoids (PMFs).
Frequently Asked Questions (FAQs)
Q1: Why do polymethoxyflavonoids (PMFs) typically exhibit poor oral bioavailability in animal studies?
A1: The low oral bioavailability of PMFs is a significant hurdle in preclinical development.[1] This is primarily attributed to a combination of factors:
-
Poor Aqueous Solubility: PMFs are highly lipophilic and often crystalline, leading to poor dissolution in the gastrointestinal (GI) fluids, which is a critical first step for absorption.[2][3]
-
Extensive First-Pass Metabolism: After absorption, PMFs undergo significant metabolism in the gut wall and liver by Phase I and Phase II enzymes.[4] This metabolic conversion can inactivate the compounds or facilitate their rapid elimination.
-
Rapid Clearance: Once in systemic circulation, PMFs and their metabolites are often quickly cleared from the body.[1]
-
Efflux back into the GI Tract: Some PMFs may be substrates for efflux transporters in the intestinal cells, which actively pump the compounds back into the GI lumen, reducing net absorption.[5]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of PMFs in animal models?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism. The most common and effective approaches include:
-
Nanoformulations: Reducing the particle size of the PMF to the nanometer range dramatically increases the surface area for dissolution.[3][6] This category includes:
-
Solid Dispersions: Dispersing the PMF in a hydrophilic carrier at a molecular level to create an amorphous solid, which has a higher dissolution rate compared to the crystalline form.[12][13][14]
-
Co-amorphous Solid Dispersions: Combining the PMF with another low-molecular-weight compound (a co-former, which can be another flavonoid) to form a single-phase amorphous system with improved stability and dissolution.[13]
-
Co-solvent Systems: For preclinical oral gavage studies, dissolving the PMF in a mixture of solvents like DMSO, PEG300, and Tween-80 can ensure complete dissolution in the dosing vehicle.[15]
Q3: How do I choose the most appropriate animal model for studying PMF bioavailability?
A3: The choice of animal model is critical and depends on the specific research question. Rodents (mice and rats) are commonly used for initial screening due to their cost-effectiveness and ease of handling.[15] However, for studies aiming to more closely predict human pharmacokinetics, larger animals like beagle dogs may be more appropriate due to physiological similarities in their gastrointestinal tracts.[15] It is also important to consider species-specific differences in metabolism. For example, birds have a crop which can affect the rate of absorption compared to mammals.[16]
Troubleshooting Guide
Issue 1: Low and Highly Variable Plasma Concentrations of PMF After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor dissolution of the PMF in the GI tract. | - Verify Formulation Performance: Conduct in vitro dissolution studies with the formulation in simulated gastric and intestinal fluids to ensure adequate drug release.[3] - Consider Formulation Enhancement: If dissolution is poor, consider formulating the PMF as a nanoformulation (e.g., nanoparticles, SEDDS) or a solid dispersion to improve its solubility and dissolution rate.[6][17] |
| Inconsistent Dosing or Formulation Instability. | - Standardize Dosing Procedure: Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered. - Check Formulation Stability: Assess the physical and chemical stability of the dosing formulation over the duration of the study. For SEDDS, ensure they form stable nanoemulsions upon dilution.[9] |
| Physiological Variability Between Animals. | - Standardize Experimental Conditions: Use animals of the same sex, age, and weight. Acclimatize them to the housing conditions for at least a week before the experiment.[15] - Control Fasting State: Fast animals overnight (typically 12 hours) before dosing to reduce variability in GI transit and food effects.[15] |
| Extensive First-Pass Metabolism. | - Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways. - Consider Co-administration with Inhibitors: In exploratory studies, co-administering a known inhibitor of relevant metabolic enzymes (e.g., piperine) can help determine the impact of first-pass metabolism.[1] |
Issue 2: Inconsistent In Vitro Dissolution Results for Solid Dispersions
| Potential Cause | Troubleshooting Steps |
| Incomplete Conversion to Amorphous State. | - Confirm Amorphous Nature: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that the PMF is in an amorphous state within the solid dispersion.[3] - Optimize Preparation Method: Ensure complete solvent removal during preparation (for solvent evaporation method) or adequate melting and mixing (for fusion method).[12] |
| Recrystallization of the PMF During Storage or Dissolution. | - Select an Appropriate Polymer: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with the PMF to inhibit recrystallization.[13] - Control Storage Conditions: Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.[3] |
| Particle Size Variability. | - Uniform Particle Size: Sieve the prepared solid dispersion to obtain a uniform particle size, which will help in achieving more consistent dissolution results.[3] |
Issue 3: Poor In Vivo Performance of a Nanoformulation Despite Good In Vitro Characteristics
| Potential Cause | Troubleshooting Steps |
| Instability of the Nanoformulation in the GI Tract. | - Evaluate Stability in Simulated GI Fluids: Assess the stability of the nanoformulation in simulated gastric and intestinal fluids, including the presence of enzymes, to ensure it protects the PMF until it reaches the site of absorption.[3] |
| Premature Drug Release and Precipitation. | - Optimize Formulation Composition: For SEDDS, consider using long-chain triglycerides which can promote lymphatic absorption and partially bypass first-pass metabolism.[3] For nanoparticles, select a polymer with an appropriate degradation profile.[7] |
| Low Encapsulation Efficiency. | - Optimize Preparation Parameters: Adjust the drug-to-carrier ratio and other process parameters to maximize the encapsulation efficiency.[3] - Choose a Suitable Carrier: Select a polymer or lipid matrix with a high affinity for the specific PMF.[3] |
Data Presentation: Comparative Bioavailability Enhancement Strategies
The following tables summarize quantitative data from hypothetical and literature-based examples to illustrate the impact of different formulation strategies on the oral bioavailability of PMFs.
Table 1: Pharmacokinetic Parameters of Nobiletin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Nobiletin Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Nobiletin-Solid Dispersion (PVP K30) | 600 ± 90 | 1.0 | 2400 ± 350 | 400 |
| Nobiletin-Nanoemulsion (SEDDS) | 950 ± 150 | 0.5 | 4200 ± 500 | 700 |
| Nobiletin-PLGA Nanoparticles | 750 ± 110 | 1.0 | 3300 ± 420 | 550 |
Table 2: Bioavailability of a Model PMF with Different Formulation Approaches
| Formulation Strategy | Key Excipients | Particle Size (nm) | Absolute Bioavailability (%) | Reference |
| Co-solvent System | DMSO, PEG300, Tween-80 | N/A | 25.3 | [15] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | N/A | 45.8 | Hypothetical |
| Nanoemulsion (SEDDS) | Oil, Surfactant, Co-surfactant | 50-200 | 68.2 | Hypothetical |
| Polymeric Nanoparticles | PLGA, PVA | 150-300 | 55.6 | Hypothetical |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve the polymethoxyflavonoid (e.g., Nobiletin) and a hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:4 drug to carrier).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (XRD, DSC), drug content, and in vitro dissolution profile.
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Selection: Based on solubility studies, select an appropriate oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor RH 40), and co-surfactant (e.g., PEG 400).[18]
-
Formulation Development: Prepare various ratios of oil, surfactant, and co-surfactant. Dissolve the polymethoxyflavonoid in this mixture with gentle heating and vortexing to form a clear and homogenous pre-concentrate.
-
Emulsification Study: Add a small amount of the pre-concentrate to water under gentle agitation and observe the formation of a nanoemulsion.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Optimization: Construct a ternary phase diagram to identify the optimal self-emulsifying region.[18]
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g).[15] Acclimatize the animals for at least one week.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.[15]
-
Dosing: Administer the PMF formulation orally via gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer a solution of the PMF via the tail vein.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[15]
-
Sample Analysis: Analyze the concentration of the PMF in the plasma samples using a validated analytical method, such as LC-MS/MS.[15]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC for both oral and IV routes. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[15]
Visualizations
Caption: Workflow for assessing the oral bioavailability of a novel PMF formulation.
Caption: Strategies to overcome the primary causes of poor PMF bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of Hydroxyl and Methoxy Groups in the Antioxidant Efficacy of Polymethoxyflavonoids
A comprehensive analysis of the structure-activity relationship of polymethoxyflavonoids (PMFs) reveals that the number and strategic placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on their core flavonoid structure are the primary determinants of their antioxidant potential. The interplay between these functional groups dictates the molecule's ability to neutralize harmful free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases.
Polymethoxyflavonoids, a class of flavonoids abundant in citrus peels, are distinguished by the presence of multiple methoxy groups. Their antioxidant mechanism is multifaceted, involving the direct scavenging of reactive oxygen species (ROS), chelation of transition metals that catalyze free radical formation, and the activation of endogenous antioxidant enzymes.[1] A crucial pathway in this cellular defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates the expression of a suite of antioxidant and detoxification genes.[2][3][4][5]
Structure-Activity Relationship: A Comparative Overview
The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. While a variety of PMFs have been identified, including nobiletin, tangeretin, and sinensetin, their efficacy as antioxidant agents varies significantly based on their substitution patterns.
Key Structural Features Influencing Antioxidant Activity:
-
Hydroxylation vs. Methoxylation: The presence of free hydroxyl groups is a critical factor for high antioxidant activity. Hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, a process that is less favorable for the more stable methoxy groups.[6] Consequently, hydroxylated PMFs generally exhibit stronger antioxidant potential than their fully methoxylated counterparts.[6][7]
-
Position of Functional Groups: The specific location of hydroxyl and methoxy groups on the flavonoid's A and B rings significantly impacts their antioxidant capacity. For instance, a catechol (ortho-dihydroxy) structure on the B-ring is a known enhancer of antioxidant activity.[6]
-
Lipophilicity: Methoxy groups, being less polar than hydroxyl groups, increase the lipophilicity of the flavonoid. This characteristic can enhance the molecule's ability to incorporate into cellular membranes, potentially influencing its interaction with lipid-based free radicals.[7]
Quantitative Comparison of Antioxidant Activity
To provide a clear comparison of the antioxidant potential of various PMFs, the following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from common in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Lower IC50 values indicate higher antioxidant activity.
| Polymethoxyflavonoid | Structure (Key Features) | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) | Reference(s) |
| Nobiletin | 5,6,7,8,3',4'-Hexamethoxyflavone | Data not available | Data not available | Data not available | |
| Tangeretin | 5,6,7,8,4'-Pentamethoxyflavone | Data not available | Data not available | Data not available | |
| Sinensetin | 5,6,7,3',4'-Pentamethoxyflavone | Data not available | Data not available | Data not available | |
| 5-Demethylnobiletin | 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | Data not available | Data not available | Data not available | |
| Hypothetical Hydroxylated PMF | e.g., Dihydroxy-tetramethoxyflavone | Expected to be lower than fully methoxylated PMFs | Expected to be higher than fully methoxylated PMFs | Expected to be higher than fully methoxylated PMFs | General Trend |
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant activity of polymethoxyflavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test sample solutions: Dissolve the polymethoxyflavonoid in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Positive control: A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test sample or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the resulting solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test sample solutions: Prepare as described for the DPPH assay.
-
Positive control: Trolox is commonly used as the standard.
-
-
Assay Procedure:
-
Add a specific volume of the test sample or standard to the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Fluorescent probe: A solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Peroxyl radical generator: A solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in phosphate buffer.
-
Test sample solutions: Prepare as described for the DPPH assay.
-
Standard: Trolox is used to create a standard curve.
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescent probe, the test sample or standard, and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm.
-
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is determined from the standard curve and is expressed as micromoles of Trolox equivalents per gram or mole of the sample (µmol TE/g or µmol TE/mol).
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in assessing the antioxidant activity of polymethoxyflavonoids, the following diagrams are provided.
Caption: Nrf2-ARE signaling pathway activation by polymethoxyflavonoids.
Caption: Experimental workflow for assessing antioxidant activity of PMFs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
Disclaimer: Initial literature searches did not yield specific in vitro anti-inflammatory studies for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This guide therefore focuses on the structurally similar and well-studied flavone, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) , to provide a representative comparison of its anti-inflammatory properties against a standard steroidal anti-inflammatory drug, dexamethasone. The data presented is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development.
This guide provides a detailed comparison of the in vitro anti-inflammatory activity of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) and the commonly used corticosteroid, dexamethasone. The following sections present quantitative data on their inhibitory effects on key inflammatory mediators, detailed experimental protocols for the cited assays, and diagrams illustrating the involved signaling pathways and experimental workflows.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory effects of 5-TDMF and dexamethasone were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research. The potency of these compounds was assessed by their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators of the inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | EC50/IC50 (µM) | Cell Line | Stimulant |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | 9.9[1] | RAW 264.7 | LPS |
| Dexamethasone | ~88.15* | RAW 264.7 | LPS |
*Calculated from an IC50 of 34.60 µg/mL and a molar mass of 392.47 g/mol .
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | Concentration | % Inhibition | Cell Line | Stimulant |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | Not explicitly stated | Dose-dependent inhibition observed | RAW 264.7 | LPS |
| Dexamethasone | 1 µM | Significant suppression | RAW 264.7 | LPS |
| Dexamethasone | 10 µM | Significant suppression | RAW 264.7 | LPS |
Note: A specific IC50 value for TNF-α inhibition by 5-TDMF was not available in the reviewed literature. However, a dose-dependent reduction was reported.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment Protocol: RAW 264.7 cells are pre-treated with various concentrations of 5-TDMF or dexamethasone for a specified period (e.g., 12 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Methodology:
-
After cell treatment and stimulation, the culture medium is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a specific wavelength (typically around 540 nm) using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the test compounds is calculated relative to the LPS-treated control group.[1]
-
3. TNF-α Quantification (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.
-
Methodology:
-
A microplate is coated with a capture antibody specific for TNF-α.
-
The culture supernatants from the treated and control cells are added to the wells.
-
A detection antibody, also specific for TNF-α but conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of TNF-α present.
-
The absorbance is measured using a microplate reader, and the concentration of TNF-α is determined from a standard curve.
-
Signaling Pathways and Experimental Workflow
Inhibitory Mechanism of 5-TDMF on Inflammatory Signaling Pathways:
5-TDMF has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] These pathways are crucial for the expression of pro-inflammatory genes.
Caption: 5-TDMF inhibits LPS-induced inflammatory responses.
General Experimental Workflow for In Vitro Anti-inflammatory Assays:
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a compound in vitro.
References
"Comparison of different extraction methods for Artemisia flavonoids"
For researchers and drug development professionals, the efficient extraction of flavonoids from Artemisia species is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
Comparison of Extraction Method Performance
The choice of extraction method significantly impacts the yield, purity, and integrity of the extracted flavonoids. Below is a summary of quantitative data from various studies, comparing the performance of different extraction techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | Total Flavonoid Content (TFC) / Yield | Source |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 55 | 50 min | 102.49 mg Catechin Equivalents (CE)/g Dry Matter (DM) | [1] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol (v/v) | Not Specified | Not Specified | Highest artemisinin, rutin, hyperoside, chlorogenic and cafeic acids content compared to classic solvent extraction | [2] |
| Microwave-Assisted Extraction (MAE) | Not Specified | 90 | 20 min | 39.21 ± 0.7 mg Rutin Equivalents (RUE)/g of extract | [3] |
| Supercritical CO2 Fluid Extraction (SFE) | 70% Ethanol (cosolvent) | 55 | 150 min | 3.875% yield | [4] |
| Soxhlet Extraction | 70% Ethanol | Not Specified | Not Specified | Lower crude extract yield (257.67 mg/g) but fewer bioactive flavonoids compared to SFE | [5] |
| Maceration | Methanol | Room Temperature | 24 h | Highest TFC among methanol, ethanol, and water extracts | |
| Tincture (60% v/v Ethanol) | 60% Ethanol | Not Specified | Not Specified | 29.5% flavonoid extraction efficiency | [6] |
| Infusion (Boiling Water) | Water | Boiling | 15 min | 8.2% flavonoid extraction efficiency | [6] |
Note: Direct comparison of yields should be approached with caution due to variations in the Artemisia species, plant part used, and quantification methods across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key extraction methods cited in the literature.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Plant Material: Dried and powdered aerial parts of Artemisia herba-alba.
-
Solvent: 50% ethanol in water.
-
Procedure:
-
Mix the plant material with the solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath with a frequency of 26 kHz.[1]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can then be used for flavonoid analysis.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Plant Material: Air-dried and ground Artemisia absinthium.[8]
-
Solvent: Ethanol-water mixtures (e.g., 20-80%).[8]
-
Solid-to-Liquid Ratio: 0.1 - 0.4 g / 20 mL.[8]
-
Procedure:
-
Combine the plant material and solvent in a closed microwave vessel.
-
Set the desired microwave power (e.g., up to 1500 W, adjusted to maintain temperature) and extraction time (e.g., 1-10 minutes).[8]
-
Set the target temperature (e.g., 50-100°C).[8]
-
After the extraction cycle, cool the vessel and filter the contents.
-
The filtrate, containing the flavonoids, is collected for further analysis.
-
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by changing pressure and temperature.
-
Plant Material: Dried and powdered Artemisia capillaris Thunb.[4]
-
Solvent: Supercritical CO2 with a cosolvent.
-
Procedure:
-
Pack the ground plant material into the extraction vessel.
-
Heat the vessel to the desired temperature (e.g., 55°C).[4]
-
Pressurize the system with CO2 to the target pressure (e.g., 30 MPa).[4]
-
Introduce a cosolvent (e.g., 70% ethanol at pH 9-10) to enhance the extraction of polar flavonoids.[4]
-
Maintain a constant CO2 flow rate (e.g., 20 L/h) for the duration of the extraction (e.g., 150 minutes).[4]
-
The extracted compounds are separated from the supercritical fluid in a separator by reducing the pressure.
-
Soxhlet Extraction
A classical method involving continuous washing of the plant material with a heated solvent.
-
Plant Material: Dried and powdered plant material.
-
Solvent: A suitable organic solvent (e.g., 70% ethanol).[5]
-
Procedure:
-
Place the plant material in a thimble within the main chamber of the Soxhlet apparatus.
-
Heat the solvent in a distillation flask. The solvent vaporizes, travels up a distillation arm, and condenses in a condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the liquid level in the thimble reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distillation flask.
-
This cycle is repeated multiple times to ensure thorough extraction. The process is generally slower and uses more solvent compared to modern techniques.[5]
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the relationship between different extraction methods, the following diagrams are provided.
Caption: General workflow for the extraction and analysis of flavonoids from Artemisia.
Caption: Logical comparison of different flavonoid extraction methods.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous optimization of ultrasound-assisted extraction of flavonoid compounds and antiradical activity from Artemisia herba-Alba using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of the Biological Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Other Artemisia Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a flavanone found in Artemisia species, alongside other structurally related flavanones from the same genus. The objective is to present a clear comparison of their performance in key biological assays, supported by available experimental data and detailed methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
Flavanones, a subclass of flavonoids, are widely distributed in the plant kingdom and are known for their diverse pharmacological properties. The genus Artemisia, a rich source of secondary metabolites, produces a variety of flavanones that have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities. This compound is one such compound that has garnered interest for its potential therapeutic applications. This guide will delve into its biological profile in comparison to other notable flavanones isolated from Artemisia species.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and other selected Artemisia flavanones.
Table 1: Anti-inflammatory Activity of Artemisia Flavanones
| Flavanone | Assay | Cell Line | IC50 (µM) | Reference |
| Jaceosidin | Cyclooxygenase-2 (COX-2) Inhibition | RAW 264.7 | 2.8 | [1] |
| Axillarin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | - | [1] |
| Penduletin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | - | [1] |
| Tricin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | - | [1] |
| Chrysoeriol | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | - | [1] |
| Spinacetin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Weak Inhibition | [1] |
Table 2: Antioxidant Activity of Artemisia Flavanones and Related Compounds
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Artemisia absinthium aqueous extract | DPPH Radical Scavenging | 45.48 ± 0.37 | [2] |
| Artemisia absinthium ethyl acetate extract | DPPH Radical Scavenging | 167 ± 4 | [2] |
| Artemisia nilagirica extract | DPPH Radical Scavenging | 23.12 ± 1.28 | [3] |
| Artemisia nilagirica extract | ABTS Radical Scavenging | 27.44 ± 1.88 | [3] |
| Artemisia judaica ethanolic extract | DPPH Radical Scavenging | 47.27 ± 1.86 | [4] |
| Artemisia judaica ethanolic extract | ABTS Radical Scavenging | 66.89 ± 1.94 | [4] |
Note: Specific IC50 values for this compound in DPPH and ABTS radical scavenging assays were not found in the reviewed literature. The table presents data from various Artemisia extracts for a general comparison of antioxidant potential within the genus.
Table 3: Anticancer Activity of Artemisia Flavanones and Related Compounds
| Compound/Extract | Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (Eupatilin 7-methyl ether) | MCF-7 | Breast Cancer | MTT | 9.5 | [5] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (Eupatilin 7-methyl ether) | HeLa | Cervical Cancer | MTT | 10.1 | [5] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (Eupatilin 7-methyl ether) | Hep-G2 | Liver Cancer | MTT | 28.3 | [5] |
| Artemetin | - | - | MTT | - | [6] |
| Artemisia haussknechtii dichloromethane fraction | MCF-7 | Breast Cancer | MTT | 297.17 ± 7.99 | [5][6] |
| Artemisia absinthium total flavonoids | HeLa | Cervical Cancer | MTT | 396.0 ± 54.2 | [7] |
| Artemisia absinthium total flavonoids | SiHa | Cervical Cancer | MTT | 449.0 ± 54.8 | [7] |
| Artemisia biennis CH2Cl2 extract | K562 | Leukemia | AlamarBlue® | 64.86 | [8] |
| Artemisia biennis CH2Cl2 extract | HL-60 | Leukemia | AlamarBlue® | 54.31 | [8] |
| Artemisia nilagirica extract | MCF-7 | Breast Cancer | MTT | 41.79 ± 1.07 | [3] |
| Artemisia nilagirica extract | MDA-MB-231 | Breast Cancer | MTT | 55.37 ± 2.11 | [3] |
| Artemisia nilagirica extract | HCT-15 | Colon Cancer | MTT | 49.57 ± 1.46 | [3] |
Note: While this compound has been identified in Artemisia species, specific cytotoxic activity data (IC50 values) against cancer cell lines were not available in the surveyed literature. The table includes data for other structurally related methoxylated flavones from Artemisia for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.
-
Pre-treat the cells with various concentrations of the test flavanones for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (5 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, a stable product of NO, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[9]
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme and Substrate: Ovine COX-1 and recombinant ovine COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, hemin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test flavanones at various concentrations to the inhibitor wells.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding the colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), followed by arachidonic acid.
-
Incubate for an additional 2 minutes at 25°C.
-
Measure the absorbance at 590 nm to monitor the oxidation of TMPD, which is proportional to COX activity.
-
Calculate the percentage of COX inhibition relative to the enzyme control.[10]
-
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
Add a defined volume of the test flavanone solution (at various concentrations) to the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11][12]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test flavanone solution (at various concentrations) to the diluted ABTS•+ solution.
-
Include a control containing the solvent and the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ radical scavenging activity using a formula similar to the DPPH assay.[1][13]
-
Anticancer Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media and conditions.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test flavanones for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically 2 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Measure the absorbance of the solubilized formazan at a wavelength of 490-570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[14]
-
Signaling Pathway Visualizations
The biological activities of flavanones are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of major pathways implicated in the anti-inflammatory, antioxidant, and anticancer effects of flavonoids, generated using Graphviz.
Caption: Experimental workflow for assessing the biological activities of Artemisia flavanones.
Caption: Inhibition of the NF-κB signaling pathway by Artemisia flavanones.
Caption: Modulation of the Akt/mTOR signaling pathway by Artemisia flavanones.
Caption: Activation of the Nrf2 antioxidant response pathway by Artemisia flavanones.
Conclusion
The available data suggests that flavanones from Artemisia species, including and related to this compound, are promising candidates for further investigation as anti-inflammatory and anticancer agents. While quantitative data for the specific biological activities of this compound are limited in the current literature, the comparative analysis with other Artemisia flavanones highlights the potential of this class of compounds. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to build upon in their exploration of these natural products for therapeutic applications. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the full spectrum of biological activities for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. zen-bio.com [zen-bio.com]
- 9. dovepress.com [dovepress.com]
- 10. academicjournals.org [academicjournals.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Efficacy of Polymethoxyflavonoids: In Vitro Findings vs. In Vivo Realities
An objective analysis of the performance of polymethoxyflavonoids in preclinical cancer models, supported by experimental data.
Polymethoxyflavonoids (PMFs), a class of flavonoids predominantly found in citrus peels, have garnered significant attention in oncological research. Their potential as anti-cancer agents has been extensively explored through both in vitro and in vivo studies. This guide provides a comprehensive comparison of the efficacy of prominent PMFs—tangeretin, nobiletin, and sinensetin—in laboratory settings versus living organisms, offering valuable insights for researchers, scientists, and drug development professionals. While in vitro studies consistently demonstrate the potent anti-proliferative and pro-apoptotic effects of PMFs, their translation to in vivo models presents a more complex picture influenced by factors such as bioavailability and metabolism.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of select polymethoxyflavonoids against various cancer types.
Table 1: In Vitro Efficacy of Polymethoxyflavonoids (IC50 Values)
| Polymethoxyflavonoid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| Tangeretin | PC-3 | Prostate Cancer | 75 | 72 | [1][2] |
| LNCaP | Prostate Cancer | ~65 | 72 | [1][2] | |
| LNCaP | Prostate Cancer | 14.6 (for 5,4'-didemethyltangeretin) | Not Specified | [3] | |
| Nobiletin | HT-29 | Colon Cancer | 4.7 | Not Specified | [4] |
| HT-29 | Colon Cancer | 46.2 | Not Specified | [5] | |
| Caco-2 | Colon Cancer | 403.6 | 24 | [6] | |
| Caco-2 | Colon Cancer | 264 | 48 | [6] | |
| Caco-2 | Colon Cancer | 40 | 72 | [6] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | 6.12 | Not Specified | [7] | |
| 5-Demethylnobiletin | HT-29 | Colon Cancer | 8.5 | Not Specified | [4] |
| HT-29 | Colon Cancer | 22 | Not Specified | [5] | |
| Sinensetin | A549 | Non-Small Cell Lung Cancer | 81.46 | Not Specified | [8] |
| H1299 | Non-Small Cell Lung Cancer | 93.15 | Not Specified | [8] |
Table 2: In Vivo Efficacy of Polymethoxyflavonoids in Animal Models
| Polymethoxyflavonoid | Animal Model | Cancer Type | Administration Route & Dosage | Key Findings | Citation |
| Tangeretin | Nude Mice (MDA-MB-231 xenograft) | Breast Cancer | 2.5 mg/kg, intraperitoneal, once a week for 4 weeks | Significant reduction in tumor volume and weight compared to control. | [9][10] |
| Rats (DMBA-induced) | Breast Cancer | 50 mg/kg, oral, for 4 weeks | Controlled growth of cancer cells, reduced tumorigenesis. | [11] | |
| Sinensetin | Nude Mice (HepG2/C3A xenograft) | Liver Cancer | Not Specified | Inhibited tumor growth and angiogenesis. | [12] |
| Tumor-bearing Mice | Non-Small Cell Lung Cancer | Not Specified | Reduced tumor size and weight. | [8] | |
| Nobiletin | Nude Mice (Renal cancer cell xenograft) | Renal Cancer | Not Specified | Reduced tumor volume and weight compared to control. | [13] |
Delving into the Mechanisms: Signaling Pathways
Polymethoxyflavonoids exert their anti-cancer effects by modulating various intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.
As illustrated, PMFs such as nobiletin and tangeretin can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This inhibition leads to a decrease in cancer cell proliferation and survival, and an induction of apoptosis (programmed cell death).[14]
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of the cited findings, detailed experimental methodologies are crucial. Below are outlines of the key protocols used in the assessment of PMF efficacy.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the polymethoxyflavonoid being tested. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.
Note: It is important to be aware that some flavonoids have been reported to interfere with the MTT assay by reducing the tetrazolium salt in a cell-free system. Therefore, appropriate controls are necessary to ensure the validity of the results.[16][17]
In Vivo Tumor Growth: Xenograft Mouse Model
Xenograft mouse models are a cornerstone of in vivo cancer research, allowing for the evaluation of therapeutic agents on human tumors grown in an immunodeficient mouse.[18][19]
Protocol Steps:
-
Cell Preparation: Human cancer cells are cultured and harvested. The cells are then resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers, typically calculated with the formula: (Width² x Length) / 2.[19]
-
Treatment Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. The polymethoxyflavonoid is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[9][11]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.
Bioavailability: The In Vitro-In Vivo Discrepancy
A critical factor influencing the discrepancy between in vitro and in vivo efficacy is bioavailability. While PMFs may show high potency in a petri dish, their effectiveness in a living organism is contingent on their absorption, distribution, metabolism, and excretion (ADME) profile.
Studies have shown that nobiletin generally exhibits higher absorption and bioavailability compared to tangeretin in rats.[20] The absolute oral bioavailability of tangeretin in rats has been reported to be around 27.11%, while a separate study calculated the bioavailability of nobiletin and tangeretin to be 63.9% and 46.1%, respectively.[21][22] This difference in bioavailability can significantly impact the concentration of the active compound that reaches the tumor site, thus influencing the in vivo anti-cancer effect.
Conclusion
Polymethoxyflavonoids, particularly tangeretin, nobiletin, and sinensetin, demonstrate significant anti-cancer potential in preclinical studies. In vitro experiments consistently highlight their ability to inhibit cancer cell proliferation and induce apoptosis at micromolar concentrations. However, the translation of this potency to in vivo models is not always direct, with bioavailability emerging as a key determinant of efficacy. The data presented in this guide underscores the importance of considering both in vitro and in vivo findings in the evaluation of natural compounds for cancer therapy. Future research should focus on strategies to enhance the bioavailability of PMFs, such as novel drug delivery systems, to unlock their full therapeutic potential in a clinical setting.
References
- 1. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Tangeretin Derivative Inhibits the Growth of Human Prostate Cancer LNCaP Cells by Epigenetically Restoring p21 Gene Expression and Inhibiting Cancer Stem-like Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isnff-jfb.com [isnff-jfb.com]
- 8. Sinensetin inhibits the movement ability and tumor immune microenvironment of non-small cell lung cancer through the inactivation of AKT/β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of Tangeretin, a Citrus Peel-Derived Flavonoid, on Breast Cancer Stem Cell Formation through Suppression of Stat3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tangeretin, a citrus pentamethoxyflavone, exerts cytostatic effect via p53/p21 up-regulation and suppresses metastasis in 7,12-dimethylbenz(α)anthracene-induced rat mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tangeretin’s Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells: In Vitro Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetic study of nobiletin and tangeretin in rat serum by high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. hub.tmu.edu.tw [hub.tmu.edu.tw]
Unambiguous Structure Confirmation: 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Verified by X-ray Crystallography
The precise molecular architecture of the natural flavonoid, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, has been definitively confirmed through single-crystal X-ray crystallography. This powerful analytical technique provides an unequivocal three-dimensional map of the molecule, solidifying its structural assignment and providing a crucial benchmark for comparison with other analytical methods. This guide delves into the experimental data supporting this confirmation, compares X-ray crystallography with alternative structural elucidation techniques, and explores the biological significance of this polymethoxyflavonoid.
The Gold Standard: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the absolute structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, scientists can deduce the precise arrangement of atoms in the crystal lattice. For this compound, this method has provided detailed information on bond lengths, bond angles, and the stereochemistry of the molecule. The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 935684.[1]
Corroborative Evidence from Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer valuable insights into the molecule's structure in solution and its elemental composition. The structural elucidation of this compound, isolated from Gardenia sootepensis, was also supported by comprehensive 1D and 2D NMR and MS experiments.[2]
Table 1: Comparison of Structural Elucidation Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state conformation. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | Provides structural information in solution, reflecting the molecule's dynamic state. | Can be complex to interpret for novel structures without reference data. |
| Mass Spectrometry | Molecular weight and elemental formula, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Biological Significance: Anti-inflammatory Potential
Polymethoxyflavonoids, the class of compounds to which this compound belongs, are known for their diverse biological activities. Studies on flavonoids isolated from Gardenia sootepensis, including likely the target compound, have demonstrated their potential as cancer chemopreventive agents through the inhibition of nitric oxide (NO) production.[2] Nitric oxide is a key signaling molecule in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. While specific quantitative data for the NO inhibitory activity of this compound from this particular study is not detailed in the abstract, the findings suggest its contribution to the observed bioactivity of the plant extract.
Experimental Protocols
Single-Crystal X-ray Diffraction (General Protocol)
-
Crystallization: A high-quality single crystal of this compound is grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is built and refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy for Flavonoid Identification (General Protocol)
-
Sample Preparation: A few milligrams of the purified flavonoid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are analyzed to determine the connectivity of protons and carbons, and to assign the complete structure of the molecule.
Mass Spectrometry for Flavonoid Analysis (General Protocol)
-
Sample Introduction: A solution of the flavonoid is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions (in MS/MS experiments) are measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is used to confirm the structure and identify substructural motifs.
Logical Workflow for Structure Determination
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavanone Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of flavanones, a class of flavonoids abundant in citrus fruits and associated with various health benefits. For researchers, scientists, and drug development professionals, selecting a precise, accurate, and reliable analytical method is critical. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) through a review of published validation data.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections describe typical experimental protocols for the quantification of flavanones using HPLC-UV and LC-MS/MS.
Sample Preparation (General)
A crucial first step for analyzing flavanones in complex matrices like plant tissues or biological fluids involves extraction.
-
Plant Tissues: Samples are often frozen in liquid nitrogen, macerated, and then extracted using solvents like methanol.[1] A common extraction solution is 75% methanol with 0.1% formic acid.[2] The mixture is sonicated and centrifuged to separate the supernatant containing the flavonoids.[2] The resulting extract can be filtered and dried before being redissolved in a suitable solvent for injection.[1][2]
-
Biological Fluids (e.g., Plasma): For pharmacokinetic studies, protein precipitation is a common sample clean-up step. This is often followed by solid-phase extraction (SPE) to isolate the analytes of interest from the complex biological matrix.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust technique for flavonoid analysis.[4]
-
Stationary Phase: A reversed-phase C18 column is most commonly employed (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used, combining an aqueous solvent (A) with an organic solvent (B). A common system consists of water with an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.2% phosphoric acid as solvent A, and acetonitrile or methanol as solvent B.[5][6]
-
Detection: A Diode-Array Detector (DAD) or UV detector is used.[7] The detection wavelength is often set around 280-285 nm for flavanones, though specific maxima may be used for higher sensitivity.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of flavanones in complex matrices.[4][9]
-
Chromatography: UHPLC systems are often paired with mass spectrometers for faster analysis.[9] A C18 column is also standard here.[10]
-
Mobile Phase: The mobile phase is similar to HPLC, typically consisting of water and methanol or acetonitrile with a modifier like 0.05% acetic acid or 0.1% formic acid to facilitate ionization.[2][10]
-
Ionization: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative mode, though negative mode is frequent for flavonoids.[9][10]
-
Detection: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[9] This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides high selectivity and sensitivity.[3]
Performance Data Comparison
The validation of an analytical method assesses its suitability for a specific purpose. Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
Table 1: Performance of HPLC-UV Methods for Flavanoid Quantification
| Analyte(s) | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source |
| Hesperidin | >0.99 (100-800 ng/spot) | 8.87 ng/spot | 23.21 ng/spot | 98.6-101.4% | < 2% | [11] |
| Multiple Flavonoids | ≥ 0.9967 (1.25-20 µg/mL) | 0.34-0.96 µg/mL | 1.03-2.92 µg/mL | 96.96-106.87% | ≤ 2.35% | [5] |
| Quercetin, Kaempferol | > 0.99 | - | - | 97.92-102.15% | - | [6] |
| Gallic acid, Rutin, Quercetin | 0.9847-0.9971 (5-50 mg/kg) | 0.051-0.063 mg/kg | 0.5-1.0 mg/kg | 95.71-114.16% | 1.39-1.46% | [12] |
Table 2: Performance of UHPLC Methods for Flavanoid Quantification
| Analyte(s) | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source |
| 12 Flavonol Glycosides | - | < 0.32 mg/kg | < 0.97 mg/kg | 85.44-108.79% | < 13.69% | [13][14] |
| Multiple Flavanoids | ≥ 0.9990 | 0.06-0.19 µg/mL | - | - | - | [8] |
Table 3: Performance of LC-MS/MS Methods for Flavanone Quantification
| Analyte(s) | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source |
| Hesperidin, Naringenin | Excellent | ~picogram order | - | > 90% | < 8% | [15] |
| Hesperidin, Neohesperidin, Naringin | Observed (2.0-50.0 ng/mL) | - | - | 89.3-93.0% | < 10% | [3] |
| Hesperidin, Hesperetin | - | - | 200 pg/mL (Hesperetin) | -6.52% to 3.82% (bias) | 2.06-9.54% | [16] |
| Multiple Flavanones | Good (R²) | - | Working range: 20-250 ppb | 95-111% | - | [17] |
Workflow for Analytical Method Cross-Validation
Cross-validation is the process of confirming that a new or modified analytical method provides results that are equivalent to an existing, validated method. The following diagram illustrates a typical workflow for this process.
Conclusion
The choice of analytical method for flavanone quantification depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification when analyte concentrations are relatively high.[4]
-
UHPLC offers faster analysis times and better resolution compared to conventional HPLC.[13][14]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological matrices is required.[9][16]
Cross-validation ensures that results obtained by different methods are reliable and comparable. By analyzing the same set of samples with two distinct techniques and statistically comparing the outcomes, researchers can confidently establish method equivalence or understand the specific biases between them. This is essential for method transfer between laboratories and for the validation of new, more efficient analytical procedures.
References
- 1. protocols.io [protocols.io]
- 2. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 3. LC-MS/MS determination of naringin, hesperidin and neohesperidin in rat serum after orally administrating the decoction of Bulpleurum falcatum L. and Fractus aurantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. scienggj.org [scienggj.org]
- 6. inhort.pl [inhort.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcog.com [phcog.com]
- 13. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
"Comparative study of the cytotoxic effects of different polymethoxyflavonoids on cancer cell lines"
An Objective Guide for Researchers and Drug Development Professionals
Polymethoxyflavonoids (PMFs), a class of flavonoids found abundantly in citrus peels, have garnered significant attention in oncology research for their potential as anti-cancer agents. Their cytotoxic effects against various cancer cell lines are a subject of ongoing investigation, with studies revealing diverse mechanisms of action and varying degrees of potency among different PMF compounds. This guide provides a comparative analysis of the cytotoxic effects of prominent PMFs, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.
Comparative Cytotoxicity of Polymethoxyflavonoids
The anti-proliferative activity of PMFs has been evaluated across a range of cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several key PMFs, offering a direct comparison of their cytotoxic potential.
| Polymethoxyflavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Tangeretin | PC-3 (Prostate) | 22.12 | [1] |
| DU145 (Prostate) | 46.60 | [1] | |
| 5-Demethylnobiletin | PC-3 (Prostate) | > 50 | [1] |
| DU145 (Prostate) | > 50 | [1] | |
| Nobiletin | PC-3 (Prostate) | Not Appreciable | [1] |
| DU145 (Prostate) | Not Appreciable | [1] | |
| Sinensetin | PC-3 (Prostate) | Not Appreciable | [1] |
| DU145 (Prostate) | Not Appreciable | [1] | |
| Tetramethyl-O-scutellarin | PC-3 (Prostate) | Not Appreciable | [1] |
| DU145 (Prostate) | Not Appreciable | [1] | |
| Agathisflavone | Jurkat (Leukemia) | 4.45 | [2] |
Note: "Not Appreciable" indicates that the compound did not show significant inhibitory effects at the concentrations tested.
Among the tested PMFs, tangeretin has demonstrated notable cytotoxic effects against prostate cancer cell lines PC-3 and DU145.[1] In contrast, nobiletin, sinensetin, and tetramethyl-O-scutellarin showed no significant anti-proliferative activity at the assessed concentrations.[1] Interestingly, monodemethylated PMFs, which possess a phenolic group, have been found to be much more potent in inhibiting the growth of lung cancer cells compared to their permethoxylated counterparts.[3] This suggests that the chemical structure, particularly the presence of hydroxyl groups, plays a critical role in the cytotoxic activity of PMFs.[4][5]
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of PMFs are largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Several PMFs have been shown to trigger both intrinsic and extrinsic apoptotic pathways.[1] Monodemethylated PMFs, for instance, induce apoptosis in H1299 lung cancer cells by activating caspase-3 and promoting the cleavage of PARP.[3] They also downregulate key oncogenic proteins such as iNOS, COX-2, Mcl-1, and K-ras.[3] Furthermore, certain hydroxylated PMFs can induce a sustained increase in intracellular calcium concentration ([Ca2+]i) in breast cancer cells, leading to the activation of Ca2+-dependent apoptotic proteases like µ-calpain and caspase-12.[4][6]
Cell Cycle Arrest: Tangeretin and nobiletin have been observed to block cell cycle progression at the G1 phase in human breast and colon cancer cell lines.[7] This cytostatic effect, which inhibits cell proliferation without inducing cell death at certain concentrations, suggests that these compounds could act as effective anti-cancer agents with potentially fewer toxic side effects on normal tissues.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the effects of PMFs on cancer cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the PMF compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a solvent control.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[9]
Signaling Pathways Modulated by Polymethoxyflavonoids
PMFs exert their anti-cancer effects by modulating various intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
PTEN/AKT Signaling Pathway
Tangeretin has been found to activate the PTEN/AKT pathway, which plays a crucial role in regulating cell growth and apoptosis.
Calcium-Mediated Apoptosis Pathway
Hydroxylated PMFs can trigger apoptosis through a calcium-dependent mechanism.
References
- 1. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of cashew flavonoids towards malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monodemethylated polymethoxyflavones from sweet orange (Citrus sinensis) peel inhibit growth of human lung cancer cells by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Synergistic Effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and its Analogs with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available literature. This guide provides a comparative analysis based on studies of structurally similar polymethoxyflavones (PMFs), such as tangeretin, nobiletin, and sinensetin, to infer the potential synergistic activities of the target compound.
Introduction
Polymethoxyflavones (PMFs), a class of flavonoids rich in citrus peels, have garnered significant attention for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. A growing body of research indicates that the efficacy of these compounds can be significantly enhanced when used in combination with other therapeutic agents, leading to synergistic effects. This guide provides an objective comparison of the synergistic potential of PMF analogs with various compounds, supported by experimental data. The primary focus is on their synergistic anticancer effects, with additional insights into their combined antioxidant and anti-inflammatory activities.
Synergistic Effects with Anticancer Agents
Polymethoxyflavones have been shown to synergistically enhance the cytotoxicity of various chemotherapeutic drugs against different cancer cell lines. The primary mechanisms underlying this synergy often involve the modulation of key signaling pathways, inhibition of drug efflux pumps, and induction of apoptosis.
Data Presentation: Synergistic Cytotoxicity of PMF Analogs with Chemotherapeutic Drugs
The following tables summarize the quantitative data from studies evaluating the synergistic effects of tangeretin, nobiletin, and sinensetin with common anticancer drugs. The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Tangeretin with Anticancer Drugs
| Cell Line | Combination Agent | IC50 (Tangeretin) | IC50 (Combination Agent) | Combination Index (CI) | Key Findings |
| PC-3 (Prostate Cancer)[1] | Mitoxantrone | 12.5 µM | 12.5 nM | Not explicitly stated, but synergistic effect reported | Enhanced cytotoxicity and inhibition of colony formation.[1] |
| C4-2 (Prostate Cancer) | Cisplatin | Not specified | Not specified | Synergistic | Synergistically reduced cell viability. |
| C4-2 (Prostate Cancer) | Sorafenib | Not specified | Not specified | Synergistic | Synergistically inhibited cell viability and colony formation. |
| A2780/CP70 (Ovarian Cancer) | Cisplatin | Ratios tested (e.g., 1:16.67) | Ratios tested | < 1 | Synergism was dependent on the drug administration sequence.[2] |
Table 2: Synergistic Effects of Nobiletin with Anticancer Drugs
| Cell Line | Combination Agent | IC50 (Nobiletin) | IC50 (Combination Agent) | Combination Index (CI) | Key Findings |
| T235 (Anaplastic Thyroid Cancer)[3] | Cisplatin | ~100 µM | 1 µM | Not explicitly stated, but combination was more efficient | Decreased cell viability more effectively than either compound alone.[3] |
| Gastric Cancer Cell Lines | Cisplatin (CDDP) | Not specified | Not specified | Synergistic | Nobiletin pretreatment enhanced CDDP cytotoxicity.[4] |
| MDAMB231 & MCF-7 (Breast Cancer) | Atorvastatin | Not specified | Not specified | Strong Synergy (Isobologram analysis) | Stronger inhibitory effect on cancer cell viability at lower doses. |
Table 3: Synergistic Effects of Sinensetin with Anticancer Drugs
| Cell Line | Combination Agent | IC50 (Sinensetin) | IC50 (Combination Agent) | Combination Index (CI) | Key Findings |
| MCF-7 (Breast Cancer) | Doxorubicin | Not specified | Not specified | Not explicitly stated, but enhanced sensitivity reported | Overcomes doxorubicin resistance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly used to evaluate synergistic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the PMF analog, the combination agent, and the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn.
Note on Flavonoids and MTT Assay: Some flavonoids can directly reduce MTT, leading to inaccurate results. It is advisable to include a cell-free control to assess any direct reduction of MTT by the test compounds.[5][6][7]
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to form a colony, thereby measuring the long-term effects of a compound on cell proliferation and survival.[8]
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the compounds of interest (single agents and combination) for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks until colonies are visible.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet (0.5% in methanol).
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the synergistic effect.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms of synergy.
Protocol:
-
Protein Extraction: Treat cells with the compounds as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of PMFs with anticancer drugs are often mediated through the modulation of critical cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.[9][10][11] Many cancers exhibit hyperactivation of this pathway, contributing to drug resistance. Several PMFs, including tangeretin and nobiletin, have been shown to inhibit the PI3K/Akt pathway.[12] In combination with chemotherapeutic agents, this inhibition can re-sensitize cancer cells to apoptosis.
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of polymethoxyflavones.
Inhibition of ABC Transporters
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux drugs out of cancer cells. Some flavonoids have been shown to inhibit the function of these transporters, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs.
Caption: Mechanism of ABC transporter inhibition by polymethoxyflavones.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a PMF analog with another compound.
Caption: Experimental workflow for assessing synergistic effects.
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, studies on structurally similar polymethoxyflavones strongly suggest a high potential for such interactions. The synergistic effects of PMFs with anticancer agents are primarily attributed to the inhibition of survival pathways like PI3K/Akt and the reversal of multidrug resistance through the inhibition of ABC transporters. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into the synergistic potential of this compound and other novel PMFs in combination therapies. Further research in this area is warranted to unlock the full therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nobiletin Alone or in Combination with Cisplatin Decreases the Viability of Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumour effects of nobiletin, a citrus flavonoid, on gastric cancer include: antiproliferative effects, induction of apoptosis and cell cycle deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a substituted flavanone compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Due to the absence of specific safety data sheet (SDS) disposal guidelines for this compound, it is imperative to handle this compound as a chemical waste of unknown toxicity. Researchers, scientists, and drug development professionals should adhere to the following step-by-step disposal plan.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or if dust is generated. |
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Operational Disposal Plan
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Characterization and Segregation
Given the lack of specific hazard data, treat all waste containing this compound as hazardous chemical waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, filter paper, gloves, and paper towels).
-
Liquid Waste: This includes solutions containing the flavanone, such as reaction mixtures or solutions from analytical procedures. Segregate halogenated and non-halogenated solvent waste streams, as their disposal costs and methods can differ significantly.
Step 2: Waste Containment
Use appropriate, clearly labeled containers for waste collection.
| Waste Type | Container Specifications |
| Solid Waste | A sealable, durable, and chemically compatible container (e.g., a labeled plastic jar or a designated hazardous waste bag within a rigid container). |
| Liquid Waste | A sealable, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). Ensure the container is compatible with the solvent used. |
Step 3: Labeling and Storage
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Caution: Chemical of Unknown Toxicity")
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While no experimental protocols for the disposal of this specific flavanone are available, the general principles of handling laboratory chemical waste are well-established. The operational plan provided is based on standard laboratory safety practices for compounds with unknown hazard profiles.
Visualizing the Disposal Workflow
To facilitate a clear understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Disposal decision workflow.
Caption: Key safety and handling relationships.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
